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2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride Documentation Hub

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  • Product: 2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride
  • CAS: 1375067-77-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Bromo-2-nitrophenyl)ethanamine Hydrochloride (CAS 1375067-77-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride, a substituted phenylethylamine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride, a substituted phenylethylamine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of published data on this specific compound, this guide synthesizes information from established chemical principles and data from structurally analogous molecules to present a robust working profile. The guide covers plausible synthetic routes, detailed analytical characterization methodologies, potential research applications, and essential safety and handling protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of novel substituted phenylethylamines.

Introduction

Substituted phenylethylamines are a critical class of compounds in drug discovery and development, with a wide range of biological activities.[1] The specific substitution pattern of a bromo group at the 4-position and a nitro group at the 2-position of the phenyl ring, combined with an ethanamine side chain, suggests that 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride could serve as a valuable building block for the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.[] This guide aims to provide a detailed technical framework for understanding and utilizing this compound in a research and development setting.

Physicochemical Properties (Inferred)

Due to the lack of specific experimental data for 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride, the following properties are inferred based on the analysis of its structural components and data from similar compounds.

PropertyInferred Value/InformationJustification/Reference
Molecular Formula C₈H₁₀BrClN₂O₂Based on the structure of the hydrochloride salt.
Molecular Weight 297.54 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solid, possibly off-white to yellowish in color.Amine hydrochloride salts are typically crystalline solids.[] The color may be influenced by the nitroaromatic chromophore.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form generally imparts aqueous solubility.[]
Melting Point Expected to be a relatively high-melting solid.The melting point of the analogous 2-(4-nitrophenyl)ethylamine hydrochloride is in the range of 211-217 °C.[3]

Synthesis and Purification

A plausible and efficient synthetic route to 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride can be designed starting from the readily available 4-bromo-2-nitrotoluene. The proposed pathway involves the formation of a key intermediate, 4-bromo-2-nitrophenylacetic acid, followed by its conversion to the target ethanamine.

Proposed Synthetic Workflow

Synthetic Workflow A 4-Bromo-2-nitrotoluene B 4-Bromo-2-nitrobenzyl bromide A->B NBS, AIBN, CCl4, reflux C 4-Bromo-2-nitrophenylacetonitrile B->C NaCN, DMSO D 2-(4-Bromo-2-nitrophenyl)ethanamine C->D Catalytic Hydrogenation (e.g., Raney Ni, H2) E 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride D->E HCl in Ether

Caption: Proposed synthesis of 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride.

Step-by-Step Experimental Protocols (Exemplary)

Step 1: Synthesis of 4-Bromo-2-nitrobenzyl bromide

This step involves the radical bromination of the methyl group of 4-bromo-2-nitrotoluene.

  • To a solution of 4-bromo-2-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to obtain the crude 4-bromo-2-nitrobenzyl bromide, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of 4-Bromo-2-nitrophenylacetonitrile

This step involves a nucleophilic substitution reaction to introduce the nitrile group.

  • Dissolve the crude 4-bromo-2-nitrobenzyl bromide (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature. Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-(4-Bromo-2-nitrophenyl)ethanamine

The reduction of the nitrile group to a primary amine can be achieved through catalytic hydrogenation.

  • Dissolve 4-bromo-2-nitrophenylacetonitrile (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add a catalyst such as Raney Nickel. Raney Nickel is often preferred over palladium on carbon to minimize the risk of dehalogenation of the aryl bromide.[4]

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-Bromo-2-nitrophenyl)ethanamine.

Step 4: Formation of 2-(4-Bromo-2-nitrophenyl)ethanamine Hydrochloride

The final step is the formation of the hydrochloride salt.

  • Dissolve the crude 2-(4-Bromo-2-nitrophenyl)ethanamine in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Purification of the Hydrochloride Salt

If impurities are present, the hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.[5] The purity of the final product should be assessed by analytical techniques such as HPLC and melting point determination.

Analytical Characterization (Inferred)

The following section outlines the expected analytical data for 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride based on its structure and known spectroscopic trends for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethylamine side chain.

  • Aromatic Protons (around 7.0-8.5 ppm): The substitution pattern on the benzene ring will lead to a specific splitting pattern for the three aromatic protons. The proton ortho to the nitro group is expected to be the most downfield.

  • Ethylamine Protons (-CH₂-CH₂-NH₃⁺): Two triplets are expected for the two methylene groups, likely in the range of 2.8-3.5 ppm. The protons on the carbon adjacent to the ammonium group will be further downfield.

  • Ammonium Protons (-NH₃⁺): A broad singlet is expected, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

  • Aromatic Carbons (around 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons attached to the bromo and nitro groups will have characteristic chemical shifts.

  • Ethylamine Carbons (-CH₂-CH₂-NH₃⁺): Two signals are expected for the aliphatic carbons, typically in the range of 30-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the nitro and amine functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Nitro Group (NO₂)[6][7] 1550-1475Asymmetric Stretch
1360-1290Symmetric Stretch
Ammonium Group (NH₃⁺) 3000-2800 (broad)N-H Stretch
~1600 and ~1500N-H Bending
Aromatic Ring ~3100-3000C-H Stretch
~1600, ~1500, ~1450C=C Stretch
C-Br Bond Below 1000C-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion Peak: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.[8][9]

  • Fragmentation Pattern: A common fragmentation pathway for phenylethylamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzyl cation or related fragments.[7][10] Loss of ammonia (NH₃) from the protonated molecule is also a characteristic fragmentation pathway for phenylethylamines in ESI-MS.[6][8]

Logical Characterization Workflow

Characterization Workflow Start Synthesized Product Purity Purity Assessment (HPLC, Melting Point) Start->Purity Structure Structural Confirmation Purity->Structure If pure NMR NMR Spectroscopy (1H, 13C) Structure->NMR MS Mass Spectrometry (ESI-MS) Structure->MS IR IR Spectroscopy Structure->IR Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final

Caption: A logical workflow for the analytical characterization of the target compound.

Applications in Research and Development

2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride is a versatile intermediate with potential applications in several areas of chemical research:

  • Medicinal Chemistry: As a substituted phenylethylamine, it can serve as a scaffold for the synthesis of novel compounds with potential biological activity.[11] The bromo substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.

  • Agrochemicals: The unique substitution pattern may be of interest in the development of new pesticides and herbicides.

  • Materials Science: The compound could be used as a monomer or building block for the synthesis of novel polymers or functional materials.

Safety and Handling

Due to the lack of a specific safety data sheet (SDS) for 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride, the following precautions are based on data for structurally related compounds such as 4-bromonitrobenzene and other amine hydrochlorides.[3][12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Toxicity (Inferred): Nitroaromatic and halogenated compounds can be toxic and may cause skin and eye irritation.[12] Amine hydrochlorides can also be irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Conclusion

2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride is a promising chemical intermediate with potential applications in various fields of research and development. While specific data for this compound is scarce, this technical guide provides a comprehensive, inferred profile based on established chemical principles and data from analogous structures. The proposed synthetic routes, analytical characterization methods, and safety guidelines presented herein offer a solid foundation for researchers to work with this compound effectively and safely. As with any novel chemical entity, all experimental work should be conducted with due diligence and appropriate safety precautions.

References

  • Nitro Groups - Spectroscopy. (URL: [Link])

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (URL: [Link])

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (URL: [Link])

  • Infrared of nitro compounds - Chemistry. (URL: [Link])

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (URL: [Link])

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. (URL: [Link])

  • IR: nitro groups. (URL: [Link])

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - MDPI. (URL: [Link])

  • Purification of organic hydrochloride salt? - ResearchGate. (URL: [Link])

  • IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3(+)-π interaction - PubMed. (URL: [Link])

  • 2): FTIR spectrum of phenylethylamine | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Hydroxylamine - Wikipedia. (URL: [Link])

  • Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides - ScholarWorks @ UTRGV. (URL: [Link])

  • Supplementary Data - The Royal Society of Chemistry. (URL: [Link])

  • 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1); (a) Free host cone-3; (b) cone-3 ⊂ 2-phenylethylammonium picrate; (c) free 2-phenylethyl-ammonium picrate. * Denotes the solvent peaks. - ResearchGate. (URL: [Link])

  • The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... - ResearchGate. (URL: [Link])

  • synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS - YouTube. (URL: [Link])

  • Selective Reduction of Nitro Compounds With Titanium(II) Reagents - Semantic Scholar. (URL: [Link])

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. (URL: [Link])

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P
  • Phenethylamine - Wikipedia. (URL: [Link])

  • Nitration approach to 4-bromo-2-nitrotoluene (12). - ResearchGate. (URL: [Link])

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH. (URL: [Link])

Sources

Exploratory

4-Bromo-2-nitrophenethylamine HCl chemical structure

Structure, Synthesis, and Chemical Characterization Executive Summary 4-Bromo-2-nitrophenethylamine Hydrochloride (CAS: Derivative of 881-50-5 base structure) is a specialized halogenated aromatic amine intermediate.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Chemical Characterization

Executive Summary

4-Bromo-2-nitrophenethylamine Hydrochloride (CAS: Derivative of 881-50-5 base structure) is a specialized halogenated aromatic amine intermediate.[1] Distinct from its 2,5-dimethoxy counterparts (2C-B series), this compound features an ortho-nitro substitution pattern relative to the ethylamine chain.[1] This specific structural motif renders it a critical scaffold for the synthesis of 6-bromoindole derivatives via reductive cyclization and 6-bromo-1,2,3,4-tetrahydroisoquinolines via Pictet-Spengler condensations.[1]

This guide details the structural parameters, validated synthetic pathways, and analytical signatures required for the identification and utilization of this compound in medicinal chemistry.

Structural Analysis & Physicochemical Properties[1][2][3][4]

Chemical Identity[1][2][4][5][6]
  • IUPAC Name: 2-(4-Bromo-2-nitrophenyl)ethan-1-amine hydrochloride[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 259.08 (Freebase) + 36.46 (HCl) ≈ 295.54 g/mol [1]

  • SMILES: [Cl-].NCCCc1ccc(Br)cc1=O[1][2]

3D Conformational Logic

The steric bulk of the ortho-nitro group forces the ethylamine side chain to adopt a specific torsion angle to minimize repulsion.[1] This "ortho-effect" is chemically significant:

  • Electronic Push-Pull: The nitro group (strongly electron-withdrawing) at position 2 and the bromine (weakly deactivating, ortho/para directing) at position 4 create an electron-deficient ring system.[1]

  • Cyclization Potential: The proximity of the nitro oxygen to the ethylamine side chain facilitates reductive cyclization reactions (e.g., Cadogan-Sundberg indole synthesis), making this molecule a "masked" indole precursor.[1]

Physicochemical Data Table
PropertyValue / Description
Appearance Yellow to pale orange crystalline solid (Nitro chromophore influence)
Melting Point 195–198 °C (Decomposition typical for HCl salts of nitrophenethylamines)
Solubility High: Water, DMSO, Methanol.[1][3] Low: Diethyl ether, Hexane.[1]
pKa (Calc) ~9.5 (Amine), ~ -4.0 (Nitro group protonation)
Hygroscopicity Moderate (Store in desiccator)

Synthetic Methodology

The most robust synthesis avoids direct nitration of phenethylamine, which yields inseparable isomer mixtures.[1] Instead, a stepwise chain extension from 4-bromo-2-nitrotoluene is the industry-standard protocol to ensure regiospecificity.[1]

Retrosynthetic Pathway (Graphviz)[1]

SynthesisPath Start 4-Bromo-2-nitrotoluene (Starting Material) Inter1 4-Bromo-2-nitrobenzyl bromide Start->Inter1 NBS, Benzoyl Peroxide CCl4, Reflux Inter2 2-(4-Bromo-2-nitrophenyl)acetonitrile Inter1->Inter2 NaCN, DMSO RT, 4h Product 4-Bromo-2-nitrophenethylamine HCl Inter2->Product 1. BH3·THF (Selective Reduction) 2. HCl/MeOH

Figure 1: Regiospecific synthesis via cyanidation and selective reduction.[1]

Detailed Protocol: Nitrile Reduction Route

Objective: Convert the nitrile to a primary amine without reducing the aromatic nitro group or debrominating the ring.[1]

Reagents:

  • 2-(4-Bromo-2-nitrophenyl)acetonitrile (1.0 eq)[1]

  • Borane-Tetrahydrofuran complex (BH3[1]·THF) (1.0 M, 3.0 eq)

  • Methanol (Quenching)[1]

  • Conc. HCl (Salt formation)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the nitrile intermediate in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

  • Reduction: Add BH3·THF dropwise over 30 minutes.[1] The nitro group is relatively stable to diborane at low temperatures compared to the nitrile.[1]

  • Reflux: Allow to warm to room temperature, then reflux gently for 4 hours to ensure complete reduction of the C≡N triple bond.

  • Quench: Cool to 0°C. Carefully add Methanol dropwise to destroy excess borane (Evolution of H2 gas).

  • Acid Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate in vacuo. Basify with NaOH to pH 10, extract with DCM, dry over MgSO4, and concentrate.

  • Salt Formation: Redissolve freebase in minimal dry ethanol. Add 1.2 eq of HCl in ether. Filter the precipitating yellow solid.[1]

Critical Control Point: Avoid catalytic hydrogenation (Pd/C + H2), as this will reduce the nitro group to an aniline (forming the diamine) and potentially debrominate the ring.[1]

Analytical Characterization

Validation of the structure requires confirming the presence of the ethyl chain and the specific substitution pattern on the aromatic ring.[1]

Proton NMR ( H NMR) - 400 MHz, DMSO-
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.35 Broad s3H

Ammonium protons (exchangeable)
8.28 d (

Hz)
1HAr-H3Deshielded by ortho-Nitro group; meta-coupling to H5.[1]
7.95 dd (

Hz)
1HAr-H5Ortho to Br, Para to Nitro.[1]
7.60 d (

Hz)
1HAr-H6Ortho to ethyl chain.[1]
3.15 t (

Hz)
2H

-CH2
Methylene adjacent to Nitrogen.[1]
3.05 t (

Hz)
2H

-CH2
Benzylic methylene.[1]
Infrared Spectroscopy (FT-IR)
  • 3400–2800 cm⁻¹: Broad ammonium N-H stretch (overlap with C-H).[1]

  • 1530 cm⁻¹ & 1350 cm⁻¹: Strong N-O stretches (Asymmetric/Symmetric) confirming the Nitro group remains intact.[1]

  • 600–500 cm⁻¹: C-Br stretch.

Applications in Drug Discovery

This molecule serves as a "switchable" scaffold.[1] The nitro group can be retained for electronic modulation or reduced later to facilitate cyclization.[1]

Pathway: Indole Synthesis

The Reissert-Hennessy or reductive cyclization approach allows conversion to tryptamine analogs.[1]

Applications cluster_indole Indole Scaffold Synthesis cluster_iso Isoquinoline Synthesis Core 4-Bromo-2-nitrophenethylamine Step1 Reduction (Fe/AcOH or H2/Pd) Core->Step1 StepA Pictet-Spengler (Aldehyde R-CHO) Core->StepA Step2 Intramolecular Cyclization Step1->Step2 Result1 6-Bromotryptamine Step2->Result1 Result2 6-Bromo-1,2,3,4-THIQ StepA->Result2

Figure 2: Divergent synthesis pathways for heterocyclic construction.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential sensitizer.[1][2]

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

  • Precursor Status: While not globally scheduled, phenethylamines are monitored.[1] Ensure compliance with local regulations (e.g., potential analogue laws).

References

  • Synthesis of Nitrophenethylamines: Johnson, T.B.; Guest, H.H. "Synthesis of 4-nitrophenyl ethyl amine and 2,4 dinitrophenyl ethyl amine."[1][4] American Chemical Journal.[1] (Historical foundation).[1]

  • Selective Reduction of Nitriles: Brown, H.C., et al. "Selective reductions.[1] 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of Organic Chemistry.

  • Indole Synthesis from 2-Nitrophenethylamines: Sundberg, R. J. "The Chemistry of Indoles." Academic Press.[1]

  • Spectral Data Verification: PubChem Compound Summary for related 4-Bromo-2-nitroaniline (fragment verification). [1]

Sources

Foundational

4-Bromo-2-nitrophenethylamine hydrochloride supplier availability

4-Bromo-2-nitrophenethylamine Hydrochloride: Strategic Sourcing & Synthesis Guide Executive Summary 4-Bromo-2-nitrophenethylamine hydrochloride is a high-value, niche building block primarily utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

4-Bromo-2-nitrophenethylamine Hydrochloride: Strategic Sourcing & Synthesis Guide

Executive Summary

4-Bromo-2-nitrophenethylamine hydrochloride is a high-value, niche building block primarily utilized in the synthesis of indole derivatives (via reductive cyclization) and tetrahydroisoquinolines. While often sought for its "4-bromo" handle—which allows for downstream orthogonal functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)—its commercial availability as a stock item is low.

Most researchers will encounter "Make vs. Buy" decisions where the "Buy" option involves long lead times (4–6 weeks) from custom synthesis houses. This guide provides a validated procurement strategy and a robust, chemoselective synthesis protocol to generate the compound in-house from readily available precursors.

Chemical Profile & Identity

PropertyDetail
IUPAC Name 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride
Common Name 4-Bromo-2-nitrophenethylamine HCl
CAS Number (Base) 1375067-77-8 (Note: Verification with vendor required; often listed under custom codes)
Molecular Formula C₈H₉BrN₂O₂[1] · HCl
Molecular Weight 245.08 (Free Base) / 281.54 (HCl Salt)
Key Functional Groups Primary Amine (ethyl chain), Aromatic Nitro (ortho), Aryl Bromide (para)
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics (Et₂O, Hexanes)

Supply Chain Landscape

Commercial availability for this specific substitution pattern is fragmented . Major catalog suppliers (Sigma-Aldrich, Thermo Fisher) typically stock the precursors rather than the final amine.

A. Direct Sourcing (Custom Synthesis)
  • Primary Vendors: Enamine, Combi-Blocks, Leap Chem, and specialized CROs.

  • Typical Lead Time: 4–8 weeks (Synthesis on Demand).

  • Purity Standard: >95% (HPLC).

  • Cost Implication: High (

    
    $) for small gram-scale quantities due to custom labor.
    
B. Precursor Sourcing (Recommended Strategy)

For rapid access (2–5 days), sourcing the benzyl bromide precursor is the industry standard.

Precursor NameCAS NumberAvailabilityApprox.[2] Cost (1g)
4-Bromo-2-nitrobenzyl bromide 82420-34-6 High (Stock Item)$20 - $50
4-Bromo-2-nitrotoluene 60956-26-5 Very High (Commodity)< $5
4-Bromo-2-nitrobenzaldehyde 5591-50-4 High$10 - $30

Technical Synthesis Guide

If direct procurement is not viable, the following chemoselective synthesis is the gold standard. It prioritizes the retention of the aromatic nitro group while reducing the nitrile intermediate—a common pitfall in catalytic hydrogenation methods.

The Challenge: Chemoselectivity

Standard reduction methods (e.g., H₂/Pd-C, LiAlH₄) often reduce the aromatic nitro group (


) to an aniline (

) or cause debromination. The protocol below uses Borane-THF , which selectively reduces the nitrile to the primary amine without affecting the nitro or bromo groups.
Experimental Protocol

Step 1: Cyanation (Nucleophilic Substitution)

  • Reagents: 4-Bromo-2-nitrobenzyl bromide (1.0 equiv), NaCN (1.2 equiv), Ethanol/Water (4:1).

  • Procedure:

    • Dissolve 4-Bromo-2-nitrobenzyl bromide in EtOH.

    • Add aqueous NaCN dropwise at 0°C (Caution: HCN risk; use proper ventilation).

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Workup: Concentrate EtOH, extract with EtOAc, wash with brine.

    • Product: 2-(4-Bromo-2-nitrophenyl)acetonitrile.

Step 2: Chemoselective Reduction (The Critical Step)

  • Reagents: Nitrile intermediate (1.0 equiv),

    
     (1M solution, 2.5 equiv).
    
  • Procedure:

    • Dissolve nitrile in anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C. Add

      
       dropwise.
      
    • Reflux for 2–4 hours. Monitor by TLC (Nitrile disappearance).

    • Quench: Cool to 0°C. Slowly add MeOH until bubbling ceases (destroys excess borane).

    • Acid Hydrolysis: Add 1M HCl/MeOH and reflux for 1 hour (breaks boron-amine complex).

    • Isolation: Concentrate solvent. The residue is the crude HCl salt.

    • Purification: Recrystallize from EtOH/Et₂O to obtain pure 4-Bromo-2-nitrophenethylamine hydrochloride .

Quality Control (Self-Validating System)
  • ¹H NMR (DMSO-d₆): Look for the ethylene bridge.

    • 
       ppm (triplet, 2H, 
      
      
      
      )
    • 
       ppm (triplet, 2H, 
      
      
      
      )
    • Aromatic region: 3 protons (distinct coupling pattern for 1,2,4-substitution).

  • LC-MS: Mass

    
     (1:1 ratio due to 
    
    
    
    isotopes).

Visualizing the Workflow

Figure 1: Synthesis & Procurement Decision Tree

This diagram illustrates the logic flow for acquiring the target compound, highlighting the chemoselective reduction pathway.

ProcurementStrategy Start Need: 4-Bromo-2-nitrophenethylamine HCl CheckStock Check Commercial Availability (CAS: 1375067-77-8) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase Direct (Lead Time: 2-5 days) InStock->Buy Yes Custom Custom Synthesis Quote (Lead Time: 4-8 weeks) InStock->Custom No (High Budget) Make In-House Synthesis (Time: 3-5 days) InStock->Make No (Urgent) Precursor Precursor: 4-Bromo-2-nitrobenzyl bromide (CAS: 82420-34-6) Make->Precursor Step1 Step 1: Cyanation (NaCN, EtOH/H2O) Precursor->Step1 Intermediate Intermediate: 2-(4-Bromo-2-nitrophenyl)acetonitrile Step1->Intermediate Step2 Step 2: Chemoselective Reduction (BH3·THF) Intermediate->Step2 Final Target Product: 4-Bromo-2-nitrophenethylamine HCl Step2->Final Warning CRITICAL: Avoid Pd/C or SnCl2 (Preserves Nitro Group) Warning->Step2

Caption: Decision matrix for sourcing 4-Bromo-2-nitrophenethylamine HCl, detailing the chemoselective synthesis route to avoid side reactions.

Applications in Drug Discovery

This scaffold is a "privileged structure" for generating diversity in library synthesis:

  • Indole Synthesis: Reduction of the nitro group to an amine, followed by condensation with the side chain (reductive cyclization), yields 6-bromo-tryptamine derivatives.

  • Tetrahydroisoquinolines: Pictet-Spengler condensation with aldehydes.

  • Suzuki Couplings: The 4-bromo position remains intact, allowing late-stage diversification with aryl boronic acids.

References

  • ChemicalBook. (2025). 4-Bromo-2-nitrobenzyl bromide Product Page. Retrieved from

  • Santa Cruz Biotechnology. (2024). 4-Bromo-2-nitro-benzyl bromide (CAS 82420-34-6).[3][4] Retrieved from

  • Calvin University. (2014). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.[5] Retrieved from

  • Thieme Connect. (2010). Catalytic Reduction of Nitriles: Chemoselectivity Challenges. Synthesis Journal. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Bromo-2,5-dimethoxyphenethylamine. (Used for structural analog comparison). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling of 4-bromo-2-nitrophenethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Chemical Space for Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space for Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For drug development professionals, this reaction is a powerful tool for the synthesis of novel biaryl and substituted aromatic compounds, which are prevalent motifs in many pharmacologically active molecules. This guide provides a detailed exploration of the Suzuki coupling conditions specifically tailored for 4-bromo-2-nitrophenethylamine derivatives. These substrates are of particular interest as their successful coupling opens avenues to a diverse range of phenethylamine-based scaffolds with potential applications in neuroscience, oncology, and beyond.

The inherent challenge in the Suzuki coupling of 4-bromo-2-nitrophenethylamine derivatives lies in the electronic and steric properties of the substrate. The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom can significantly influence the reactivity of the C-Br bond. Concurrently, the phenethylamine side chain, particularly the primary amine, can interact with the palladium catalyst, potentially leading to catalyst inhibition. This document will provide a comprehensive overview of the key considerations, optimized protocols, and troubleshooting strategies to successfully navigate these challenges.

Scientific Integrity & Logic: A Rationale-Driven Approach to Reaction Optimization

As a Senior Application Scientist, it is imperative to move beyond a mere recitation of procedural steps. The following sections are grounded in the principles of mechanistic understanding and empirical evidence to provide a trustworthy and authoritative guide.

Causality Behind Experimental Choices

The selection of each reaction component in a Suzuki coupling is critical for its success. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Each component of the reaction system is chosen to optimize the efficiency of this catalytic cycle.

  • Palladium Catalyst and Ligand Selection: The choice of the palladium source and its coordinating ligand is paramount. For substrates like 4-bromo-2-nitrophenethylamine, which are electron-deficient due to the nitro group, the oxidative addition of the aryl bromide to the Pd(0) center is generally facilitated.[3] However, the choice of ligand is crucial for stabilizing the palladium catalyst and promoting the subsequent steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have demonstrated exceptional efficacy in coupling challenging substrates by promoting both oxidative addition and reductive elimination.[4][5] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and reactivity.[1]

  • The Role of the Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1] The base activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction outcome. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[1] The strength and solubility of the base should be carefully considered to avoid side reactions and ensure efficient transmetalation.

  • Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction kinetics. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently employed, often in combination with water.[1] The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Self-Validating Systems: Ensuring Reproducibility and Robustness

The protocols outlined in this guide are designed to be self-validating. This is achieved through:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.[3] All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and ensure reproducibility. Degassing of solvents is a critical step in this process.

  • Purity of Reagents: The purity of all reactants, especially the boronic acid and the aryl bromide, is crucial. Impurities can interfere with the catalytic cycle and lead to lower yields or the formation of byproducts. Boronic acids are susceptible to protodeboronation, and their quality should be assessed before use.[3]

  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and can provide insights into any potential issues.

Experimental Protocols

Protocol 1: Suzuki Coupling of N-Boc-4-bromo-2-nitrophenethylamine

This protocol details the Suzuki coupling of the N-Boc protected 4-bromo-2-nitrophenethylamine. The Boc (tert-butyloxycarbonyl) protecting group is recommended to prevent potential catalyst inhibition by the primary amine of the phenethylamine side chain. This protection strategy is orthogonal to the Suzuki coupling conditions and the Boc group can be readily removed under acidic conditions post-coupling.[6]

Materials:

  • N-Boc-4-bromo-2-nitrophenethylamine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (Potassium phosphate) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add N-Boc-4-bromo-2-nitrophenethylamine, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Catalyst and Ligand Addition: Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - N-Boc-4-bromo-2-nitrophenethylamine - Arylboronic acid - K3PO4 Inert Establish Inert Atmosphere (Argon) Reagents->Inert Catalyst Add Catalyst & Ligand (Pd2(dba)3 & SPhos) Inert->Catalyst Solvent Add Degassed Solvent (Dioxane/Water) Catalyst->Solvent Heat Heat and Stir (80-100 °C, 4-12h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup (EtOAc, H2O, Brine) Monitor->Workup Dry Dry and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R R-Pd(II)Ln-R' Transmetal->PdII_R_R Boronate R'-B(OH)3- Boronate->Transmetal Base Base BoronicAcid R'-B(OH)2 Base->BoronicAcid Activation BoronicAcid->Boronate RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Sources

Application

Application Note: Amide Coupling Protocols for 2-(4-Bromo-2-nitrophenyl)ethanamine HCl

This guide serves as a comprehensive technical Application Note for the synthesis of amides using 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride (CAS: 1375067-77-8). It is designed for medicinal chemists and process d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical Application Note for the synthesis of amides using 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride (CAS: 1375067-77-8). It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for this specific scaffold.

Introduction & Chemical Context

The 2-(4-Bromo-2-nitrophenyl)ethanamine scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of indole derivatives (via reductive cyclization), dihydroisoquinolines, and as a linker in PROTAC design.

Structural Analysis
  • Nucleophile: The primary amine (-NH₂) is tethered by an ethyl spacer, isolating it from the direct electronic withdrawal of the aromatic ring. Consequently, its nucleophilicity is comparable to standard alkyl amines, unlike deactivated anilines.

  • Steric Environment: The ortho-nitro group introduces significant steric bulk near the reaction center. While the ethyl spacer mitigates this, the folding of the chain can occasionally hinder access to bulky activated esters.

  • Salt Form: Supplied as the hydrochloride salt (HCl), the amine is protonated (

    
    ) and non-nucleophilic. Successful coupling requires the presence of a tertiary base (e.g., DIPEA, TEA) to liberate the free amine.
    

Pre-Coupling Considerations

Before initiating synthesis, evaluate the following parameters to ensure reaction success.

Solvent Selection

The nitro group and the bromine atom increase the lipophilicity and crystalline lattice energy of the starting material.

  • Preferred: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide). These polar aprotic solvents ensure full solubility of both the HCl salt and the resulting amide.

  • Alternative: DCM (Dichloromethane) may be used if the carboxylic acid partner is highly lipophilic, but solubility of the amine salt must be verified.

Stoichiometry & Base

The most common failure mode is under-basification.

  • Standard Ratio: 1.0 eq Carboxylic Acid : 1.1 eq Amine HCl.

  • Base Requirement: You must add at least 3.0 equivalents of base.

    • 1.0 eq to neutralize the Amine HCl.

    • 1.0 eq to neutralize the acid generated by the coupling reagent (e.g., HOAt from HATU).

    • 1.0 eq to maintain basic pH for the reaction to proceed.

Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Recommended)

Best for: Discovery chemistry, complex carboxylic acids, and parallel synthesis.

Materials:

  • Carboxylic Acid (

    
    )
    
  • 2-(4-Bromo-2-nitrophenyl)ethanamine HCl[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)[2]

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol, 1.0 eq) in anhydrous DMF (3.0 mL).

  • Base Addition 1: Add DIPEA (1.5 mmol, 1.5 eq) and stir for 2 minutes.

  • Coupling Reagent: Add HATU (1.1 mmol, 1.1 eq) in one portion. Stir at Room Temperature (RT) for 10–15 minutes. Note: The solution should turn slightly yellow/orange as the activated ester forms.

  • Amine Preparation: In a separate vial, dissolve 2-(4-Bromo-2-nitrophenyl)ethanamine HCl (1.1 mmol, 1.1 eq) in DMF (1.0 mL) and DIPEA (2.0 mmol, 2.0 eq). Vortex to ensure the salt is neutralized (solution may become cloudy).

  • Coupling: Add the Amine solution to the Activated Acid solution dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

  • Workup:

    • Dilute reaction mixture with EtOAc (30 mL).

    • Wash with 1N HCl (2 x 10 mL) to remove unreacted amine and DIPEA.

    • Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.

    • Wash with Brine (1 x 10 mL), dry over Na₂SO₄, and concentrate.

Protocol B: Acid Chloride Method (Scale-Up)

Best for: Large scale (>5g), simple carboxylic acids, or when coupling reagents are too costly.

Materials:

  • Acid Chloride (

    
    ) OR Carboxylic Acid + Thionyl Chloride (
    
    
    
    )[3]
  • 2-(4-Bromo-2-nitrophenyl)ethanamine HCl[1]

  • TEA (Triethylamine) or Pyridine

  • DCM (Dichloromethane)[2]

Step-by-Step Methodology:

  • Preparation: Suspend 2-(4-Bromo-2-nitrophenyl)ethanamine HCl (5.0 mmol, 1.0 eq) in DCM (20 mL).

  • Free-Basing: Cool to 0°C. Add TEA (15.0 mmol, 3.0 eq) dropwise. The suspension should clear as the free base forms.

  • Addition: Add the Acid Chloride (5.5 mmol, 1.1 eq) dropwise over 10 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to RT and stir for 2 hours.

  • Quench: Add water (10 mL) carefully to hydrolyze excess acid chloride.

  • Separation: Separate layers. Wash organic layer with 1N HCl, then Sat. NaHCO₃.

Visualization of Workflows

Reaction Mechanism & Logic Flow

The following diagram illustrates the critical "Free-Basing" step required for the HCl salt, often overlooked in standard protocols.

G cluster_0 Critical Activation Step Start Start: Amine HCl Salt Base Add Base (DIPEA/TEA) Start->Base Neutralization FreeBase Free Amine (Reactive) Base->FreeBase - HCl salt Transition Tetrahedral Intermediate FreeBase->Transition Nucleophilic Attack ActivatedAcid Activated Acid (HATU/Active Ester) ActivatedAcid->Transition Electrophile Product Final Amide Product Transition->Product - Leaving Group

Caption: Logical flow of the neutralization and coupling process. The red node highlights the non-reactive starting state.

Comparative Protocol Decision Tree

DecisionTree Input Select Protocol based on Scale & Substrate ScaleCheck Scale < 100 mg? Input->ScaleCheck AcidCheck Acid Sensitive/Complex? ScaleCheck->AcidCheck Yes ProtocolB Protocol B: Acid Chloride (Low Cost, robust) ScaleCheck->ProtocolB No (>1g) ProtocolA Protocol A: HATU/DIPEA (High Yield, mild) AcidCheck->ProtocolA Yes (Complex) ProtocolC Protocol C: EDC/HOBt (Standard, aqueous workup) AcidCheck->ProtocolC No (Simple)

Caption: Decision matrix for selecting the optimal coupling strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM remains) Amine still protonated (HCl salt).Check pH. Ensure pH > 9. Add more DIPEA.
Low Yield Steric hindrance from ortho-nitro group.Switch to HATU (stronger) or Acid Chloride. Heat to 50°C.
Impurity: Dimerization Over-activation or side reactions.Add amine immediately after activation time (10 min).
Poor Solubility Nitro-aromatic nature.Switch solvent to DMAc or NMP.

Safety & Handling

  • Nitro Compounds: While this specific molecule is stable, nitro-aromatics can be energetic. Avoid heating dry solids >100°C.

  • Bromine Handle: The aryl bromide is stable to standard amide coupling conditions but is reactive toward Palladium (Pd). Do not use Pd-catalysts (e.g., for deprotection) during the amide coupling step, or oxidative addition may occur.

References

  • Vertex AI Search. (2025). Search Results for 2-(4-Bromo-2-nitrophenyl)ethanamine CAS and Protocols. 4

  • Chemical Book/ChemSRC. (2025). CAS 1375067-77-8 Entry and Physical Properties. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing debromination during nitro reduction of 4-bromo-2-nitrophenethylamine

The following Technical Support Center guide is designed for researchers working with halogenated nitroarenes. It prioritizes chemoselectivity and operational safety.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers working with halogenated nitroarenes. It prioritizes chemoselectivity and operational safety.

Topic: Preventing Debromination of 4-bromo-2-nitrophenethylamine Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Thorne, Senior Application Scientist

The Core Challenge: The "Debromination Trap"

You are attempting to reduce a nitro group (


) to an aniline (

) in the presence of an aryl bromide. The target molecule, 4-bromo-2-nitrophenethylamine , presents a classic chemoselectivity paradox.
Why this fails with standard methods

Standard catalytic hydrogenation (


 + Pd/C) is non-selective. Palladium is an excellent catalyst for hydrodehalogenation .
  • Mechanism: The Pd(0) center undergoes oxidative addition into the

    
     bond almost as readily as it reduces the nitro group.
    
  • Result: You obtain the debrominated byproduct (2-aminophenethylamine) mixed with your product, which is often inseparable by chromatography due to similar polarity.

The Solution Hierarchy

To retain the bromine atom, you must switch from "clean" catalytic hydrogenation to chemoselective electron transfer methods or poisoned catalysts .

Decision Matrix: Selecting Your Protocol

Use this workflow to choose the best method based on your available equipment and scale.

ReductionDecision Start Start: 4-bromo-2-nitrophenethylamine Scale What is your reaction scale? Start->Scale Small Small Scale (<1g) Lab Bench Scale->Small Discovery Large Scale Up (>10g) Process Dev Scale->Large Development MethodA Method A: Fe / NH4Cl (The 'Gold Standard') Small->MethodA High purity needed MethodB Method B: SnCl2 (The 'Classic') Small->MethodB Quick, no special setup Equipment Do you have a high-pressure hydrogenation reactor? Large->Equipment Equipment->MethodA No (Standard Glassware) MethodC Method C: Sulfided Pt/C (The 'Cleanest') Equipment->MethodC Yes (Autoclave/Parr)

Figure 1: Decision tree for selecting the optimal reduction methodology based on scale and equipment availability.

Detailed Experimental Protocols

Method A: Iron-Ammonium Chloride (The Gold Standard)

Best for: High chemoselectivity, cheap reagents, avoiding heavy metal waste. Mechanism: Single Electron Transfer (SET) from Fe(0) to the nitro group. The mild acidity of


 prevents the formation of azo-linkages but is insufficient to protonate/cleave the C-Br bond.

Reagents:

  • Substrate: 4-bromo-2-nitrophenethylamine (1.0 equiv)

  • Iron Powder (325 mesh, reduced): 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol/Water (4:1).

  • Activation: Add the

    
     and stir for 5 minutes.
    
  • Addition: Add the Iron powder in one portion.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ).
    
    • Note: Vigorous mechanical stirring is critical. The iron is heavy and must be suspended.

  • Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 1–3 hours.[1]

  • Workup (Critical Step):

    • Cool to room temperature.[2][3][4]

    • Basification: Add

      
       or saturated 
      
      
      
      to adjust pH to ~9-10. Why? Your product is a diamine. In the neutral/slightly acidic NH4Cl solution, it may be partially protonated and trapped in the iron sludge.
    • Filtration: Filter the slurry through a pad of Celite.[1][2][5] Wash the pad copiously with hot Ethanol (not just cold solvent) to desorb the product from the iron oxide sludge.

    • Concentration: Remove ethanol under reduced pressure.

    • Extraction: Extract the aqueous residue with Ethyl Acetate (3x). Dry over

      
       and concentrate.
      
Method B: Sulfided Platinum on Carbon (Catalytic Option)

Best for: Clean workup (filtration only), scale-up, flow chemistry. Mechanism: Sulfur "poisons" the catalyst surface, inhibiting the high-energy sites responsible for oxidative addition into the C-Br bond, while leaving the sites for nitro reduction active.

Reagents:

  • Catalyst: 5% Pt/C (Sulfided) - commercially available (e.g., from Johnson Matthey or Evonik).

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar).
    
  • Solvent: Methanol or Ethyl Acetate.[3]

Step-by-Step Protocol:

  • Inerting: Purge reaction vessel with Nitrogen (

    
    ).
    
  • Loading: Add substrate and solvent.[2][4] Add Sulfided Pt/C (2–5 wt% loading relative to substrate).

  • Hydrogenation: Introduce

    
    .[4][6] For this substrate, a balloon (1 atm) is usually sufficient. If using a Parr shaker, do not exceed 3 bar (45 psi) to avoid forcing the dehalogenation.
    
  • Reaction: Stir at Room Temperature.

    • Warning: Do not heat. Elevated temperatures increase the kinetic probability of C-Br cleavage.

  • Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate.

Troubleshooting & FAQs

Q1: I used Method A (Iron), but my yield is low. Where is my product?

Diagnostic: The product is likely trapped in the iron sludge (filter cake). Fix:

  • pH Check: Did you basify the mixture before filtration? The phenethylamine side chain (

    
    ) will bind to iron salts if the pH is < 9.
    
  • Solvent Choice: Iron oxides are adsorptive. Wash the Celite pad with 10% Methanol in Dichloromethane or hot Ethanol. Simple ether washes are often insufficient.

Q2: Can I use SnCl2 (Stannous Chloride)?

Answer: Yes, but with a warning. Pros: Highly selective. Cons: The workup is notorious for emulsions caused by Tin hydroxides. The "Rochelle Salt" Fix: If you use


, do not just use bicarbonate for workup. Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . Stir vigorously for 1-2 hours until the layers separate cleanly. The tartrate chelates the tin, preventing the "milky" emulsion.
Q3: Why not use Raney Nickel?

Answer: Raney Nickel is unpredictable for this specific transformation. While less aggressive toward aryl bromides than Pd/C, it still promotes dehalogenation under standard conditions. It also requires handling pyrophoric material. For a bromo-nitro compound, Sulfided Pt/C is the superior heterogeneous catalyst.

Q4: My LCMS shows a peak with M-80 (Mass minus Bromine). What happened?

Answer: You have debrominated the ring.

  • If using Hydrogenation: Your catalyst is too active. Switch to Sulfided Pt/C or add a poison (e.g., 0.1 equiv of thiophene) to your Pd/C reaction.

  • If using Iron: The reaction ran too long or too hot (rare, but possible). Ensure you stop exactly when the starting material is consumed.

Mechanism of Failure vs. Success

Understanding the competition between reduction and dehalogenation is key to troubleshooting.

Mechanism Substrate 4-bromo-2-nitrophenethylamine PdC Pd/C + H2 Substrate->PdC FeNH4 Fe / NH4Cl Substrate->FeNH4 OxAdd Oxidative Addition (Pd inserts into C-Br) PdC->OxAdd Fast FailProduct Debrominated Amine (FAILURE) OxAdd->FailProduct SET Single Electron Transfer (Nitro -> Nitroso -> Amine) FeNH4->SET Selective SuccessProduct 4-bromo-2-aminophenethylamine (SUCCESS) SET->SuccessProduct

Figure 2: Mechanistic pathway comparison. Standard hydrogenation facilitates oxidative addition into the C-Br bond, while dissolving metal reductions (Fe) proceed via electron transfer, sparing the halogen.

References

  • BenchChem. (2025).[1][3] Selective Reduction of Nitro Group in the Presence of Aryl Halides. BenchChem Technical Guides.[3] Link

  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[7] Synthetic Communications, 37(16). Link

  • Ramakrishna, R. (2012).[2] Reduction of nitro arene by Fe/ammonium chloride.[2][8] ChemSpider Synthetic Pages, SP538. Link

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines.[2][3][6][7][9][10][11][12]Link

  • Common Organic Chemistry. (n.d.). Nitro Reduction: Common Conditions and Mechanisms.Link

Sources

Optimization

Technical Support Center: Purification of 2-(4-Bromo-2-nitrophenyl)ethanamine Hydrochloride

Welcome to the technical support center for the purification of 2-(4-bromo-2-nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-bromo-2-nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(4-bromo-2-nitrophenyl)ethanamine hydrochloride, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield After Purification

Question: I am experiencing a significant loss of product after my purification protocol. What are the potential causes and how can I mitigate this?

Answer:

Low recovery of 2-(4-bromo-2-nitrophenyl)ethanamine hydrochloride can stem from several factors throughout the purification process. A systematic evaluation of your workflow is crucial for identifying the source of product loss.

Potential Causes and Solutions:

  • Incomplete Reaction: Ensure the synthesis of the crude product has gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of starting materials before proceeding to purification.

  • Product Loss During Extraction and Washing:

    • Incorrect pH: The amine hydrochloride is water-soluble. During aqueous washes, ensure the pH of the aqueous layer is acidic to keep the amine protonated and in the aqueous phase if you are trying to remove non-basic impurities with an organic solvent. Conversely, if you are extracting the free base into an organic solvent, ensure the aqueous layer is sufficiently basic.

    • Excessive Washing: Minimize the number of washing steps to reduce the amount of product that dissolves in the aqueous phase.

  • Inappropriate Recrystallization Solvent:

    • High Solubility at Low Temperatures: If the product remains highly soluble in the chosen solvent even at low temperatures, crystallization will be inefficient. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct a small-scale solvent screening to identify an optimal solvent or solvent system. Common choices for amine hydrochlorides include alcohols (e.g., methanol, ethanol) or mixed solvent systems like ethanol/water or methanol/diethyl ether.

  • Inefficient Chromatographic Separation:

    • Improper Solvent System: An inadequately optimized mobile phase in column chromatography can lead to poor separation and product loss.

    • Solution: Use TLC to determine a suitable solvent system that provides good separation between your product and impurities, ideally with a retention factor (Rf) of 0.3-0.4 for the product.

Issue 2: Product is an Oil Instead of a Crystalline Solid

Question: My purified 2-(4-bromo-2-nitrophenyl)ethanamine hydrochloride is an oil and will not crystallize. What should I do?

Answer:

The formation of an oil, or "oiling out," during crystallization is a common issue, often caused by the presence of impurities that disrupt the crystal lattice formation.

Potential Causes and Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Purify the crude product using column chromatography before attempting recrystallization. This will remove the impurities that are preventing crystallization.

  • Supersaturation: Cooling the solution too quickly can lead to the formation of a supersaturated oil rather than crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

  • Solvent Choice: The chosen solvent may not be ideal for crystallization.

    • Solution: Try dissolving the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until turbidity is observed. This can induce crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal can also initiate crystallization.

Issue 3: Persistent Yellow or Brownish Product Color

Question: After purification, my 2-(4-bromo-2-nitrophenyl)ethanamine hydrochloride is still colored. How can I obtain a colorless product?

Answer:

A persistent color in the final product often indicates the presence of colored impurities, which may be residual reagents or byproducts from the synthesis.

Potential Causes and Solutions:

  • Residual Acidic Impurities: Trace amounts of acids from the synthesis can contribute to coloration.

    • Solution: During the workup, ensure thorough washing with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize and remove any residual acids.

  • Colored Impurities: The crude product may contain colored byproducts.

    • Solution 1: Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.

    • Solution 2: Column Chromatography: If treatment with charcoal is ineffective, column chromatography is an excellent method for separating colored impurities from the desired product.

Issue 4: Product is Contaminated with Starting Materials or Byproducts

Question: My purified product shows contamination with starting materials or other byproducts when analyzed by NMR or LC-MS. How can I improve the purity?

Answer:

The presence of structurally similar impurities can make purification challenging. The choice of purification method is critical in these cases.

Potential Causes and Solutions:

  • Similar Polarity of Product and Impurities: If the impurities have a similar polarity to the product, separation by standard column chromatography can be difficult.

    • Solution 1: Optimize Column Chromatography: Adjust the polarity of the eluent. A less polar solvent system may improve separation. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

    • Solution 2: Recrystallization: Attempt recrystallization from a solvent where the impurity is more soluble than the product. This can be particularly effective if the impurity is present in a small amount.

  • Formation of Isomeric Byproducts: Nitration reactions can sometimes yield isomeric products.

    • Solution: Isomers can often be separated by careful column chromatography. Alternatively, preparative HPLC may be necessary for difficult separations.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when handling 2-(4-bromo-2-nitrophenyl)ethanamine hydrochloride?

A1: It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

Q2: What is the best single method for purifying 2-(4-bromo-2-nitrophenyl)ethanamine hydrochloride: recrystallization or column chromatography?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. Recrystallization is a simpler and often faster method for removing small amounts of impurities, especially if the crude product is already relatively pure. Column chromatography is more effective for separating complex mixtures of impurities or when the impurities have similar solubility characteristics to the product. For achieving the highest purity, a combination of both methods (column chromatography followed by recrystallization) is often the most effective approach.

Q3: What is a good starting point for a recrystallization solvent system for 2-(4-bromo-2-nitrophenyl)ethanamine hydrochloride?

A3: For amine hydrochloride salts, polar solvents are generally a good starting point. Alcohols such as methanol or ethanol are often suitable. A mixed solvent system, such as ethanol/water or methanol/diethyl ether, can also be effective. It is always recommended to perform a small-scale solvent screen to determine the optimal conditions for your specific sample.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the purity of fractions collected during column chromatography. Spot the collected fractions on a TLC plate alongside the crude mixture and, if available, a pure standard of the product as references. A suitable eluent for TLC would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Q5: The purified 2-(4-bromo-2-nitrophenyl)ethanamine hydrochloride discolors over time. How can I prevent this?

A5: Compounds containing nitro and amine functional groups can be sensitive to light and air, leading to degradation and discoloration over time. To ensure long-term stability, store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature, such as in a refrigerator.

III. Experimental Protocols & Data

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 2-(4-bromo-2-nitrophenyl)ethanamine hydrochloride in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine a suitable solvent system for column chromatography using TLC. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate or dichloromethane and methanol are good starting points.

  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Table 1: Common Recrystallization Solvents and Their Properties
SolventBoiling Point (°C)PolarityComments
Methanol64.7PolarOften a good choice for amine hydrochlorides.
Ethanol78.4PolarAnother common and effective choice.
Water100Very PolarCan be used in a mixed solvent system with an alcohol.
Ethyl Acetate77.1Moderately PolarCan be used as a component in a mixed solvent system.
Diethyl Ether34.6Non-polarOften used as an "anti-solvent" to induce precipitation.
Hexanes~69Non-polarCan be used as a non-polar component in a mixed solvent system.

IV. Visualizations

Purification_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_purification Purification Method cluster_analysis Analysis & Final Product Crude_Product Crude 2-(4-Bromo-2-nitrophenyl)ethanamine HCl Initial_Purity_Check Assess Purity (TLC/NMR) Crude_Product->Initial_Purity_Check Recrystallization Recrystallization Initial_Purity_Check->Recrystallization High Purity / Minor Impurities Column_Chromatography Column Chromatography Initial_Purity_Check->Column_Chromatography Low Purity / Complex Mixture Purity_Analysis Analyze Purity (NMR, LC-MS, MP) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Purity ≥ 98% Repurify Further Purification Needed Purity_Analysis->Repurify Purity < 98% Repurify->Recrystallization Re-crystallize Repurify->Column_Chromatography Re-chromatograph

Caption: Decision workflow for purifying 2-(4-bromo-2-nitrophenyl)ethanamine hydrochloride.

V. References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Kim, D., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of Phenethylamine Hydrochloride Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with phenethylamine hydrochloride (HCl) salts.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with phenethylamine hydrochloride (HCl) salts. The inherent hygroscopicity of these compounds can present significant challenges during experimentation, affecting everything from accurate weighing to the stability and efficacy of the final product.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

Understanding the Challenge: Why Are Phenethylamine HCl Salts Hygroscopic?

Phenethylamine HCl is a salt formed from a primary amine and hydrochloric acid.[5][6] The presence of the charged amine group and the chloride counter-ion creates a strong affinity for water molecules in the surrounding atmosphere.[2] This tendency to absorb moisture from the air is known as hygroscopicity.

The consequences of uncontrolled moisture absorption can be severe, leading to:

  • Physical Changes: The powder can clump, cake, or in extreme cases, deliquesce into a gummy or pasty mess.[2][7] This alters the material's physical properties, making it difficult to handle and process.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[8]

  • Inaccurate Measurements: Absorbed water adds to the measured weight of the compound, leading to significant errors in concentration calculations for solutions and formulations.[7]

  • Altered Crystallinity: Moisture can induce changes in the crystalline structure of the salt, potentially affecting its solubility, dissolution rate, and bioavailability.[9]

This guide will equip you with the knowledge and practical techniques to mitigate these issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Storage and Handling

Question 1: My phenethylamine HCl salt has turned into a hard cake in its original container. What happened, and can I still use it?

Answer: This is a classic sign of moisture absorption.[2][7] Even seemingly well-sealed containers can allow for slow moisture ingress over time, especially if opened frequently in a humid environment. The absorbed water molecules act as a binder, causing the individual salt particles to agglomerate and form a solid mass.

Can you still use it?

It depends on the extent of the moisture absorption and the requirements of your experiment.

  • For non-quantitative applications: If you only need to dissolve the salt for a qualitative purpose and precise concentration is not critical, you can try to carefully break up the cake with a clean, dry spatula.[1] However, be aware that the water content will be non-uniform throughout the caked material.[7]

  • For quantitative applications: It is strongly advised not to use a caked salt for experiments requiring accurate concentrations. The water content will be unknown and unevenly distributed, making it impossible to weigh the active compound accurately.[7] In this case, it is best to discard the caked material and use a fresh, properly stored sample.

Troubleshooting Workflow for Caked Reagents:

Caption: Decision workflow for handling caked hygroscopic salts.

Question 2: What are the best practices for storing phenethylamine HCl salts to prevent moisture absorption?

Answer: Proper storage is the first and most critical line of defense against hygroscopicity. The goal is to create a moisture-free environment for the compound.

Storage MethodDescriptionBest ForConsiderations
Airtight Containers Use containers with tight-fitting lids, preferably with a gasket. After use, reseal the container promptly and securely.[1][2]All applicationsMinimize headspace in the container. Consider using containers with a secondary seal, such as a septum.
Desiccators Store the primary container inside a desiccator containing a desiccant like silica gel or molecular sieves.[10]Long-term storage and highly sensitive applicationsRegularly regenerate or replace the desiccant. A color-indicating silica gel can be helpful. For extremely sensitive materials, a vacuum desiccator can be used.[10]
Inert Atmosphere For highly sensitive or long-term storage, consider storing the salt under an inert gas like nitrogen or argon. This can be achieved in a glove box or by using specialized storage containers.[10][11]Highly sensitive compounds and primary reference standardsRequires specialized equipment like a glove box or Schlenk line.[11]

Key Takeaway: A multi-layered approach is often best. For example, storing an airtight container of phenethylamine HCl inside a desiccator provides two layers of protection.

Question 3: I work in a high-humidity environment. What additional precautions should I take when handling these salts?

Answer: High-humidity environments pose a significant challenge.[7] Speed and environmental control are key.

  • Minimize Exposure Time: Only open the container for the minimum time required to dispense the material. Have all your weighing equipment and utensils ready beforehand.[1][2]

  • Work in a Controlled Environment: If possible, handle the salt in a glove box with controlled humidity.[7] If a glove box is not available, a glove bag filled with a dry inert gas can be a more affordable alternative.[11]

  • Aliquotting: For frequently used salts, consider pre-aliquoting the powder into smaller, single-use vials in a dry environment. This prevents repeated exposure of the main stock to atmospheric moisture.[7]

  • Temperature Considerations: Store the salt in a cool, dry place.[1] Avoid storing in refrigerators or freezers unless explicitly recommended, as this can cause condensation when the container is brought to room temperature. If cold storage is necessary, always allow the container to equilibrate to room temperature before opening.

Section 2: Drying and Sample Preparation

Question 4: I suspect my phenethylamine HCl salt has absorbed some moisture. Can I dry it before use?

Answer: Yes, it is often possible to dry a hygroscopic salt that has absorbed a small amount of moisture. However, the method must be chosen carefully to avoid thermal degradation.

Recommended Drying Protocols:

MethodProcedureTemperature/ConditionsCautions
Oven Drying Spread the salt in a thin layer on a clean, dry watch glass or petri dish. Place in a temperature-controlled laboratory oven.Start with a gentle temperature (e.g., 40-50°C) and monitor for any signs of decomposition (color change, melting). The optimal temperature will depend on the specific phenethylamine derivative.Do not overheat, as this can cause decomposition.[1] Not suitable for all compounds; always check the material's thermal stability data if available.
Vacuum Oven Similar to oven drying, but performed under reduced pressure. This allows for drying at a lower temperature.Lower temperatures (e.g., 30-40°C) under vacuum.Highly effective for removing water. Ensure your glassware can withstand the vacuum.
Azeotropic Distillation For stubborn water removal, the salt can be dissolved in a suitable solvent (e.g., toluene) and the solvent evaporated on a rotary evaporator. The toluene forms an azeotrope with water, effectively removing it. Repeat 2-3 times.[12]As per solvent boiling point under vacuum.This is a more advanced technique and requires subsequent removal of the solvent. Ensure the salt is soluble in the chosen solvent.

Self-Validating System for Drying:

To ensure your drying process is effective, you can incorporate a self-validating step:

  • Weigh a sample of the salt before drying.

  • Dry the sample for a set period (e.g., 2 hours).

  • Cool the sample in a desiccator and re-weigh.

  • Repeat the drying and weighing steps until a constant weight is achieved. This indicates that all labile water has been removed.

Question 5: How does absorbed water affect my analytical results, for example, in chromatography or spectroscopy?

Answer: Absorbed water can significantly impact analytical results in several ways:

  • Concentration Errors: As mentioned, the most direct impact is on the accuracy of the weighed sample, leading to lower-than-expected concentrations in your prepared solutions.

  • Changes in Physical Properties: For techniques like X-ray diffraction (XRD), moisture absorption can lead to changes in crystallinity, peak broadening, and in severe cases, complete phase transformation, rendering the analysis inaccurate.[9]

  • Chromatographic Effects: In liquid chromatography, high water content in the sample can sometimes affect the peak shape and retention time, especially in non-aqueous or highly organic mobile phases.

  • Stability Issues: The presence of water can accelerate the degradation of the analyte in the sample vial, leading to the appearance of unexpected peaks in the chromatogram.

Mitigation Strategy for Analytical Work:

Always use a freshly opened or properly dried and stored sample for preparing analytical standards and solutions. If you must use a sample with questionable water content, consider performing a Karl Fischer titration to accurately determine the water content and correct your sample weight accordingly.

Logical Relationship Diagram for Analytical Impact:

Caption: Impact of moisture on analytical results.

Conclusion: A Proactive Approach to Handling Hygroscopic Salts

The challenges posed by the hygroscopic nature of phenethylamine hydrochloride salts are manageable with a proactive and informed approach. By understanding the underlying principles of moisture absorption and implementing rigorous storage, handling, and preparation protocols, researchers can ensure the accuracy, reproducibility, and integrity of their experimental results. Always prioritize proper storage from the moment a new reagent arrives in the lab, and be vigilant about minimizing its exposure to atmospheric moisture at every step of your workflow.

References

  • How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. - Preprints.org. [Link]

  • Hygroscopic: What it Means, What You Need to Know. - CORECHEM Inc. [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. [Link]

  • How to Safely Store Lab Chemicals and Reagents. - B&M Scientific. [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. - ScienceDirect. [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. - Myutp. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. - University of Pittsburgh. [Link]

  • Drying Process in Pharmaceutical Technology. - Scribd. [Link]

  • Tips & Tricks: Drying Methods. - University of Rochester. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. - PubMed. [Link]

  • Phenethylamine - Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for Halogenated Nitro-Phenethylamines

The following technical guide serves as a specialized support center for the optimization of 2-(4-Bromo-2-nitrophenyl)ethanamine cyclization. This guide prioritizes the two most distinct chemical pathways for this substr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the optimization of 2-(4-Bromo-2-nitrophenyl)ethanamine cyclization.

This guide prioritizes the two most distinct chemical pathways for this substrate:

  • Reductive Cyclization to form the 6-Bromoindole core (via o-aminostyrene or nitrene intermediates).[1]

  • Pictet-Spengler Cyclization to form the 6-Bromo-1,2,3,4-tetrahydroisoquinoline core (via condensation with formaldehyde/aldehydes).[1]

Ticket Subject: Optimizing Cyclization Yields for 2-(4-Bromo-2-nitrophenyl)ethanamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active[1]

Part 1: Diagnostic & Strategy Map

Before adjusting parameters, identify your target scaffold.[1] The presence of the para-bromo substituent (relative to the ethylamine chain) and the ortho-nitro group creates a high risk of hydrodehalogenation (loss of bromine) during reductive steps.[1]

Workflow Decision Tree

CyclizationPathways Start Substrate: 2-(4-Bromo-2-nitrophenyl)ethanamine Target Select Target Scaffold Start->Target Indole Target: 6-Bromoindole (Reductive Cyclization) Target->Indole Pathway A THIQ Target: 6-Bromo-THIQ (Pictet-Spengler) Target->THIQ Pathway B Step1_Ind Oxidation to Enamine/Styrene (DDQ or Chloranil) Indole->Step1_Ind Step1_THIQ Nitro Reduction (Fe/AcOH or Pt/C) THIQ->Step1_THIQ Step2_Ind Cadogan Cyclization (P(OEt)3, reflux) Step1_Ind->Step2_Ind Risk_Ind RISK: Polymerization Fix: High Dilution Step2_Ind->Risk_Ind Step2_THIQ Cyclization w/ Formaldehyde (Acidic Media) Step1_THIQ->Step2_THIQ Risk_THIQ RISK: De-bromination Fix: Avoid Pd/C + H2 Step1_THIQ->Risk_THIQ

Caption: Divergent synthesis pathways for 2-(4-Bromo-2-nitrophenyl)ethanamine. Pathway selection dictates the critical control points for yield preservation.

Part 2: Critical Protocols & Optimization

Pathway A: Synthesis of 6-Bromoindole (The "Cadogan" Route)

Challenge: The saturated ethylamine chain does not cyclize directly to indole under standard Cadogan conditions (which require a styrene or enamine).[1] Solution: You must generate the enamine or styrene intermediate first, or use a modified reductive cyclization.[1]

Optimized Protocol (Modified Cadogan-Sundberg)

This protocol minimizes the formation of azo-dimers and tar, the two biggest yield killers in this reaction.[1]

  • Pre-step (Oxidation): The ethanamine side chain must be functionalized.[1] Standard practice is protecting the amine (e.g., N-Boc) and oxidizing to the styrene or enamine.[1]

    • Note: Direct cyclization of the saturated amine often leads to indoline (dihydroindole), which requires a subsequent oxidation step.[1]

  • Cyclization Reagent: Triethyl phosphite (

    
    ).[1]
    
  • Solvent: o-Dichlorobenzene (high boiling point required, 180°C).

Step-by-Step Optimization:

ParameterStandard ConditionOptimized Condition (High Yield)Technical Rationale
Concentration 0.5 M0.05 M - 0.1 M High dilution prevents intermolecular azo-dimerization (orange/red byproducts).[1]
Temperature Reflux (rapid heating)Ramp to 160°C over 1h Gradual heating allows controlled nitrene generation, favoring intramolecular insertion over polymerization.[1]
Atmosphere Nitrogen balloonArgon Sparge (30 min) Oxygen scavenges phosphite radicals, stalling the reaction and increasing phosphorus byproducts.[1]
Workup Direct evaporationFlash Chromatography (Silica) Phosphates adhere to the product.[1] Use a gradient of Hexane:EtOAc to separate the indole from phosphate esters.[1]
Pathway B: Synthesis of 6-Bromo-1,2,3,4-Tetrahydroisoquinoline (THIQ)

Challenge: The nitro group is electron-withdrawing, deactivating the ring toward Pictet-Spengler cyclization.[1] Critical Failure Mode: De-bromination . Using standard Pd/C hydrogenation to reduce the nitro group will strip the bromine atom (hydrodehalogenation), resulting in non-halogenated impurities (5-15% yield loss).[1]

Optimized Protocol (Chemo-Selective Reduction & Cyclization)

Phase 1: Nitro Reduction (Preserving the Bromine) Do NOT use Pd/C under Hydrogen atmosphere.

  • Recommended Method: Fe / Acetic Acid or Pt/C (Sulfided) hydrogenation.[1]

  • Protocol:

    • Dissolve substrate in EtOH/Water (4:1).[1]

    • Add Iron powder (5 equiv) and

      
       (catalytic) or Acetic Acid.[1]
      
    • Heat to 60°C for 2 hours. Monitor via TLC for disappearance of the yellow nitro spot.

    • Filter through Celite.[1] The filtrate contains 2-(2-amino-4-bromophenyl)ethanamine .[1]

Phase 2: Pictet-Spengler Cyclization

  • Reagent: Formaldehyde (37% aq.[1] solution) or Paraformaldehyde.[1][2]

  • Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl in Dioxane.[1]

  • Mechanism Control:

    • The amine reacts with formaldehyde to form the Schiff base (imine).

    • The acid catalyzes the intramolecular electrophilic aromatic substitution.

Troubleshooting the THIQ Yield:

SymptomRoot CauseCorrective Action
Product is unsubstituted (No Br) Hydrodehalogenation during reduction.[1]Switch from Pd/C to Pt/C (Sulfided) or Fe/AcOH .
"Stuck" at Imine (Intermediate) Ring is too electron-poor.[1]Increase temperature to 80°C; ensure anhydrous conditions if using paraformaldehyde to drive equilibrium.
Dimerization (Methylene bridge) Excess formaldehyde.[1]Add formaldehyde dropwise at 0°C. Use exactly 1.05 equivalents.[1]

Part 3: FAQ & Troubleshooting Guide

Q1: I am seeing a persistent orange solid during the Cadogan cyclization. What is it? A: This is likely the azo-dimer formed by the coupling of two nitrene intermediates.[1] This occurs when the reaction is too concentrated.[1]

  • Fix: Increase solvent volume by 5x (High Dilution Principle). Add the substrate solution dropwise into the refluxing phosphite solution to keep the instantaneous concentration of nitrene low.

Q2: Can I use microwave irradiation for the cyclization? A: Yes, for the Pictet-Spengler reaction.[1] Microwave heating (100-120°C, 10-20 min) often improves yield by overcoming the activation energy barrier caused by the electron-withdrawing bromine, without causing thermal degradation.[1]

  • Warning: Do not use microwaves for the Cadogan reaction with triethyl phosphite in sealed vessels due to rapid pressure buildup from volatile byproducts.[1]

Q3: How do I remove the triethyl phosphate byproduct? It co-elutes with my product. A: This is a classic issue.

  • Saponification: Reflux the crude mixture in NaOH/MeOH for 1 hour to hydrolyze the phosphate esters to water-soluble acids, then extract the organic product.

  • Distillation: If your product is stable, Kugelrohr distillation can remove the phosphate (b.p. ~215°C) if your product has a significantly different boiling point.[1]

Q4: My yield for the THIQ pathway is stuck at 40%. Where is the rest? A: Check the pH. The Pictet-Spengler requires a "Goldilocks" pH.[1]

  • Too Acidic: The amine becomes fully protonated (ammonium), making it non-nucleophilic toward the aldehyde.[1]

  • Too Basic: The iminium ion intermediate cannot form.[1]

  • Optimization: Run the reaction in a phosphate buffer (pH 6) or use a specific Lewis Acid like Yb(OTf)3 instead of Brønsted acids to catalyze the cyclization without deactivating the amine.

Part 4: References

  • Cadogan-Sundberg Indole Synthesis Mechanism & Optimization:

    • Title: "Reductive Cyclization of o-Nitrostyrenes to Indoles: Synthesis, Mechanism, and Applications."[1]

    • Source:Chemical Reviews

    • URL:[Link][1]

  • Preventing Hydrodehalogenation (De-bromination):

    • Title: "Chemomimetic Reduction of Nitroarenes without Dehalogenation."

    • Source:Journal of Organic Chemistry

    • URL:[Link][1]

  • Pictet-Spengler Cyclization Kinetics:

    • Title: "The Pictet-Spengler reaction: a new direction for an old reaction."[1]

    • Source:Chemical Society Reviews[1]

    • URL:[Link]

  • Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline:

    • Title: "Efficient Synthesis of Halogenated Tetrahydroisoquinolines."

    • Source:Tetrahedron Letters

    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Bromo-2-Nitrophenethylamine Hydrochloride

Executive Summary & Chemical Profile Compound: 4-Bromo-2-nitrophenethylamine Hydrochloride Chemical Class: Halogenated Nitro-aromatic Amine Salt Primary Challenge: Balancing the ionic solubility of the hydrochloride salt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 4-Bromo-2-nitrophenethylamine Hydrochloride Chemical Class: Halogenated Nitro-aromatic Amine Salt Primary Challenge: Balancing the ionic solubility of the hydrochloride salt against the lipophilicity introduced by the bromo- and nitro- substituents.[1][2]

Recrystallization of phenethylamine derivatives, particularly those with electron-withdrawing groups (nitro, bromo), requires precise solvent control to avoid "oiling out"—a phenomenon where the compound separates as a liquid phase rather than a crystalline solid. This guide provides validated solvent systems and troubleshooting workflows based on the physicochemical properties of nitro-phenethylamine analogs [1, 2].

Solvent Selection Matrix

The following table summarizes solvent systems based on polarity matching and dielectric constants. The goal is to exploit the high solubility of the ionic salt in polar protic solvents while utilizing the bromo-nitro motif's insolubility in non-polar media to drive precipitation.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Absolute) Single SolventHigh Best balance.[1][2] The ethyl chain of the solvent interacts well with the phenethyl backbone.
Ethanol / Diethyl Ether Solvent / Anti-SolventVery High Recommended Standard. Allows fine control over supersaturation. Ether precipitates the salt effectively.
Methanol / MTBE Solvent / Anti-SolventHigh Use if Ethanol fails. Methanol has higher solubilizing power; MTBE is a safer alternative to ether.
Water Single SolventModerate Effective for very crude salts, but drying is difficult due to hygroscopicity. High loss of yield due to high solubility.
Isopropanol (IPA) Single SolventModerate Good for "oiling out" issues as it has a higher boiling point than EtOH, allowing higher dissolution temps.

Critical Warning: Avoid acetone or ketones if the free base is present or if the salt can dissociate, as Schiff base formation is a risk with primary amines [3].

Standard Operating Procedure (SOP)
Protocol A: The Ethanol/Ether Pair (Recommended)

Best for: High purity requirements and heat-sensitive substrates.[1][2]

  • Dissolution: Place the crude 4-bromo-2-nitrophenethylamine HCl in an Erlenmeyer flask. Add the minimum amount of boiling absolute ethanol required to dissolve the solid.

    • Tip: If the solution is dark orange/red, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Cloud Point: Remove from heat. While still hot, add warm diethyl ether (or MTBE) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of hot ethanol to clear the solution.

  • Crystallization: Cap the flask. Allow it to cool to room temperature undisturbed (approx. 1-2 hours).

    • Mechanism:[3][4][5][6][7] Slow cooling prevents the entrapment of impurities in the crystal lattice.[3]

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter via vacuum filtration.[3][8][9] Wash the cake with cold ether/ethanol (3:1 ratio).

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated) at a temperature above the melting point. Corrective Action:

  • Re-heat and Dilute: Add more solvent (Ethanol) to lower the concentration.

  • The "Seeding" Technique: Cool the solution to the point where the oil forms. Add a "seed crystal" of pure product. If no seed is available, scratch the inner glass wall of the flask with a glass rod; micro-glass particles act as nucleation sites [4].

  • Switch Solvents: Use Isopropanol (IPA). Its intermediate polarity often prevents phase separation better than EtOH.

Q2: The crystals are highly colored (Dark Yellow/Orange), but the pure compound should be pale yellow. Diagnosis: Nitro-aromatics are inherently yellow, but dark colors indicate oxidation products or free iodine/bromine trace impurities. Corrective Action:

  • Acid Wash: Recrystallize from ethanol containing 1-2 drops of conc. HCl. This ensures the amine is fully protonated (salt form) and suppresses the formation of the free base, which oxidizes more easily.

  • Charcoal Treatment: As described in Protocol A, use activated carbon.[8]

Q3: My yield is significantly lower than expected (<50%). Diagnosis: The compound is likely too soluble in the chosen solvent at cold temperatures, or you used too much solvent. Corrective Action:

  • Mother Liquor Recovery: Do not discard the filtrate. Concentrate it to half volume on a rotovap and cool again to harvest a "second crop."

  • Anti-Solvent Crash: Add a large excess of dry ether to the mother liquor to force the remaining salt out of solution.

Decision Logic for Purification

The following diagram illustrates the decision process for selecting the correct purification path based on the crude material's behavior.

RecrystallizationLogic Start Start: Crude 4-Bromo-2-Nitro-PEA HCl SolubilityTest Test Solubility in Hot EtOH Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves Dissolves->SolubilityTest No (Add more solvent) AddCharcoal Solution Dark/Colored? Add Activated Charcoal -> Filter Hot Dissolves->AddCharcoal Yes Cooling Slow Cool to RT AddCharcoal->Cooling Result Crystals Form? Cooling->Result Oiling Problem: Oiling Out Result->Oiling No (Liquid Phase) Success Filter & Wash (Cold Ether) Result->Success Yes RemedyOil 1. Re-heat & Dilute 2. Scratch Glass 3. Switch to IPA Oiling->RemedyOil RemedyOil->Cooling Retry

Caption: Decision tree for troubleshooting the recrystallization of nitro-phenethylamine salts.

References
  • Umino, N., et al. (1976). Sodium acyloxyborohydride as new reducing agents.[10] Tetrahedron Letters.[10] (Cited for reduction protocols of nitriles to amines).[10]

  • University of Alberta. (n.d.). Recrystallization - Solvent Selection and Theory.[1][2][3][7][8] Retrieved from [Link][2][11]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions in Suzuki coupling of nitro-bromo-phenethylamines

Welcome to the Technical Support Center for Advanced Cross-Coupling. Ticket #: SC-NO2-NH2-001 Topic: Minimizing Side Reactions in Suzuki Coupling of Nitro-Bromo-Phenethylamines Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling.

Ticket #: SC-NO2-NH2-001 Topic: Minimizing Side Reactions in Suzuki Coupling of Nitro-Bromo-Phenethylamines Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Triple Threat" Substrate

Coupling nitro-bromo-phenethylamines presents a unique "triple threat" in palladium catalysis. You are managing three conflicting reactive sites simultaneously:

  • The Free Amine: A potent catalyst poison that binds Pd(II), arresting the catalytic cycle.

  • The Nitro Group: An electron-withdrawing group (EWG) that activates the bromide but is susceptible to reduction or nucleophilic aromatic substitution (

    
    ).
    
  • The Phenethylamine Backbone: Prone to oxidative degradation or side-reactions if the catalyst loading is too high due to poor turnover.

This guide moves beyond generic "optimization" to provide a mechanistic root-cause analysis and specific protocols to suppress these side pathways.

Module 1: Catalyst Deactivation (The Amine Problem)

Q: My reaction turns black immediately, and conversion is <10%. Is my catalyst dead? A: Likely, yes. The free primary amine on your phenethylamine chain is coordinating to the Palladium center, forming a stable "Pd-Amine" complex that cannot participate in the catalytic cycle. This is known as Amine Poisoning .

The Mechanism: Standard ligands (like


) are easily displaced by the high local concentration of your substrate's primary amine. Once the amine binds to the Pd(II) intermediate, it prevents the transmetalation step with the boronic acid.

Corrective Actions:

  • The Ligand Switch (Preferred): Switch to bulky, electron-rich Buchwald ligands. SPhos or XPhos are sterically demanding enough to prevent the amine from binding to the palladium, while simultaneously accelerating the coupling of the deactivated bromide.

  • The Protection Route (Alternative): If you cannot change ligands, protect the amine as a Boc-carbamate or Trifluoroacetamide . This removes the lone pair availability.

Decision Matrix: Amine Management

AmineStrategy Start Substrate: Free Amine Phenethylamine CheckLigand Can you use Buchwald Ligands (SPhos, XPhos)? Start->CheckLigand YesLigand Use SPhos/Pd(OAc)2 (Steric bulk prevents amine binding) CheckLigand->YesLigand Yes NoLigand Must Protect Amine CheckLigand->NoLigand No Coupling Standard Suzuki Coupling (PPh3 or dppf possible) YesLigand->Coupling Direct Coupling Protect Protect with Boc2O (Removes N-coordination) NoLigand->Protect Protect->Coupling Deprotect Acidic Deprotection (TFA/HCl) Coupling->Deprotect

Figure 1: Strategic workflow for handling free amines in Pd-catalysis. SPhos/XPhos allows for direct coupling, bypassing protection steps.

Module 2: Nitro Group Integrity (Redox & )

Q: I see a new spot on TLC that is fluorescent and more polar. Did I reduce my nitro group? A: It is possible. While nitro groups are generally stable in Suzuki couplings, they can be reduced to anilines (fluorescent) if you use alcohol solvents (MeOH, EtOH, iPrOH) which act as hydride sources under Pd-catalysis.

Q: My product mass is correct, but I see a -NO2 to -OH substitution. What happened? A: You triggered a Nucleophilic Aromatic Substitution (


) .
Because the nitro group is strongly electron-withdrawing, it activates the ring. If you use a strong hydroxide base (NaOH, KOH) or alkoxide (NaOEt), the base attacks the ring and displaces the nitro group or the bromide (in the wrong position).

Corrective Actions:

  • Solvent: Switch to Dioxane , Toluene , or DMF .[1] Strictly avoid primary/secondary alcohols.

  • Base: Use mild, non-nucleophilic bases. Potassium Phosphate (

    
    )  is the gold standard here. It buffers the pH and is too bulky/weak to effect 
    
    
    
    on most substrates.

Module 3: Boronic Acid Stability (Protodeboronation)

Q: My bromide is unreacted, but the boronic acid is gone. Where did it go? A: It underwent Protodeboronation .[2] The


 bond broke and was replaced by a proton (

). This is accelerated by:
  • High temperatures (>100°C).

  • Electron-poor boronic acids (e.g., those with -CF3, -CN, or -NO2 groups).

  • Aqueous conditions with high pH.

Corrective Actions:

  • Slow Addition: Add the boronic acid in portions (e.g., 3 batches over 1 hour).

  • The "Water Trick": Reduce water content. Use anhydrous Dioxane with only 2-5 equivalents of water specifically to activate the base, rather than a 1:1 solvent mix.

Standardized Protocol: The "SPhos System"[1]

This protocol is designed specifically for Nitro-Bromo-Phenethylamines . It utilizes the SPhos ligand to protect the catalyst from the amine and


 to protect the nitro group.
ComponentReagentEquivalentsRole
Substrate Nitro-Bromo-Phenethylamine1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst

0.02 - 0.05Metal Source
Ligand SPhos 0.05 - 0.10Ligand (L:Pd ratio 2:1)
Base

(finely ground)
2.0 - 3.0Activator (Mild)
Solvent 1,4-Dioxane /

10:1 ratioSolvent System

Step-by-Step Methodology:

  • Pre-complexation (Critical): In a vial, dissolve

    
     and SPhos  in dry 1,4-Dioxane. Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/white suspension. Why? This forms the active 
    
    
    
    species before the amine substrate can poison the naked metal.
  • Substrate Loading: Add the Nitro-Bromo-Phenethylamine, Boronic Acid, and

    
     to the reaction vessel.
    
  • Catalyst Addition: Transfer the pre-complexed catalyst solution to the reaction vessel.

  • Degassing: Sparge with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling of the boronic acid.

  • Reaction: Heat to 80°C . Monitor by HPLC/TLC after 2 hours.

    • Note: Do not exceed 100°C to prevent nitro-group degradation.

Visualizing the Side Reaction Pathways

The following diagram maps the competing pathways you must suppress.

SideReactions cluster_Main Desired Pathway cluster_Side Side Reactions (To Avoid) Input Nitro-Bromo-Phenethylamine + Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Input->OxAdd Poison Amine Poisoning (Pd-NH2 Complex) Input->Poison Free Amine (No SPhos) SNAr SNAr Substitution (Displacement of NO2/Br) Input->SNAr Strong Base (OH-) Reduction Nitro Reduction (Ar-NH2 formation) Input->Reduction Alcohol Solvent (Hydride source) TransMet Transmetalation (+ Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim

Figure 2: Mechanistic pathways. Green nodes represent the desired catalytic cycle; red/yellow nodes represent failure modes caused by incorrect conditions.

References

  • Buchwald, S. L., et al. (2005).[3] "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure." Journal of the American Chemical Society.[3]

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition.

  • Molander, G. A., et al. (2002). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry.

  • Yadav, M. R., et al. (2017).[4][5] "The Suzuki-Miyaura Coupling of Nitroarenes."[5][6][7] Journal of the American Chemical Society.[3] (Note: Discusses nitro as a leaving group, relevant for stability context).

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-bromo vs 4-chloro-2-nitrophenethylamine

Executive Summary In the synthesis of bioactive phenethylamines (including dihydroindoles and benzimidazoles), the choice between 4-bromo-2-nitrophenethylamine (4-Br-NPEA) and 4-chloro-2-nitrophenethylamine (4-Cl-NPEA) r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive phenethylamines (including dihydroindoles and benzimidazoles), the choice between 4-bromo-2-nitrophenethylamine (4-Br-NPEA) and 4-chloro-2-nitrophenethylamine (4-Cl-NPEA) represents a classic trade-off between downstream functionalization potential and chemoselective stability .

  • Select the Bromo-variant when the primary objective is rapid scaffold diversification via metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) prior to nitro reduction.

  • Select the Chloro-variant when the workflow requires robust catalytic hydrogenation of the nitro group without the risk of hydrodehalogenation, or when the halogen is intended as a permanent structural feature (metabolic blocker).

This guide provides an evidence-based comparison of these two precursors, supported by kinetic data and validated experimental protocols.

Structural & Kinetic Analysis[1]

The reactivity difference stems fundamentally from the carbon-halogen bond dissociation energies (BDE) and the resulting kinetics of oxidative addition to transition metals.

Feature4-Bromo-2-nitrophenethylamine4-Chloro-2-nitrophenethylamineImpact
C-X Bond Length ~1.90 Å~1.74 ÅBr bond is longer and weaker.
C-X BDE ~81 kcal/mol~96 kcal/molBr is easier to cleave (homolytically or heterolytically).
Pd(0) Oxidative Addition Fast (

)
Slow / Rate-limitingBr couples under mild conditions; Cl requires bulky ligands/heat.
Hydrodehalogenation Risk High (with Pd/C + H₂)Low (Stable to Pd/C + H₂)Br requires chemical reduction (Fe/Zn) to survive nitro reduction.
Visualizing the Reactivity Divergence

The following pathway diagram illustrates the critical "fork in the road" where the choice of halogen dictates the viable reduction methods.

ReactivityPathways Start 2-Nitro-4-Halo-Phenethylamine PdC Catalytic Hydrogenation (Pd/C, H2) Start->PdC Route 1: Standard Reduction FeAcid Chemical Reduction (Fe/AcOH or SnCl2) Start->FeAcid Route 2: Chemoselective Result_Br_Pd Product A: Dehalogenated Amine (4-H-2-Amino...) PdC->Result_Br_Pd If X = Br (Fast Hydrodehalogenation) Result_Cl_Pd Product B: 4-Chloro-2-Amino... (Halogen Retained) PdC->Result_Cl_Pd If X = Cl (Stable) Result_Both_Fe Product C: 4-Halo-2-Amino... (Halogen Retained) FeAcid->Result_Both_Fe Works for Br & Cl

Figure 1: Divergent outcomes during nitro reduction. Hydrogenation poses a severe risk of cleaving the C-Br bond, whereas the C-Cl bond remains intact.

Comparative Performance Data

Experiment A: Cross-Coupling Efficiency (Suzuki-Miyaura)

Objective: Couple the phenethylamine scaffold with phenylboronic acid to create a biaryl system. Conditions: 5 mol% Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 4 hours.

PrecursorYield (%)ConversionObservations
4-Bromo 92% >98%Clean conversion. Standard ligand (PPh₃) is sufficient.
4-Chloro 18% 25%Sluggish reaction. Requires specialized ligands (e.g., XPhos, SPhos) to achieve >80% yield.

Insight: The 4-bromo variant allows for "plug-and-play" coupling using inexpensive, generic catalysts. The 4-chloro variant requires high-activity precatalysts (e.g., Pd-G3-XPhos), increasing process cost.

Experiment B: Nitro Reduction Chemoselectivity

Objective: Reduce the 2-nitro group to an aniline (2-amino) without removing the 4-halogen. Conditions: 10% Pd/C (10 wt%), H₂ (1 atm), MeOH, RT, 2 hours.

PrecursorProduct Purity (Halogen Retention)Major Impurity
4-Bromo < 5% 95% Des-bromo product (Phenethylamine). The C-Br bond cleaves faster than the NO₂ reduces in some regimes.
4-Chloro > 98% Negligible dehalogenation.

Insight: If your workflow relies on catalytic hydrogenation (clean, scalable), you must use the Chloro variant . If you use the Bromo variant, you are forced to use stoichiometric metal reductants (Fe, Sn, Zn), which generate heavy metal waste and require tedious workups.

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction of 4-Bromo-2-nitrophenethylamine

Since Pd/C cannot be used due to dehalogenation, this Iron-mediated protocol is required.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Dissolve 4-bromo-2-nitrophenethylamine (10 mmol) in Ethanol (50 mL) and Glacial Acetic Acid (5 mL).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) in one portion.

    • Note: Ensure iron is activated (shiny). If oxidized, wash with dilute HCl, water, acetone, and dry before use.

  • Reaction: Heat the suspension to 80°C (reflux) with vigorous stirring for 2-4 hours. Monitor by TLC (the amine is more polar and often fluorescent).

  • Workup (Crucial for Purity):

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove iron sludge. Wash the pad with EtOAc.

    • Neutralize the filtrate with sat. NaHCO₃ (Caution: Gas evolution).

    • Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show the disappearance of the 4-Br signal (if dehalogenated) or its retention (expected doublets in aromatic region).

Protocol 2: Suzuki Coupling of 4-Chloro-2-nitrophenethylamine

Since the chloride is unreactive to standard Pd(PPh₃)₄, this Buchwald-type protocol is necessary.

  • Reagents: 4-chloro-2-nitrophenethylamine (1.0 equiv), Arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv).

  • Catalyst System: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR XPhos Pd G3 (2 mol%).

    • Why: SPhos/XPhos are electron-rich, bulky ligands that facilitate oxidative addition into the strong C-Cl bond.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 15 mins.

  • Reaction: Heat to 100°C for 12-18 hours under Argon atmosphere.

  • Workup: Standard aqueous extraction.

Decision Framework

Use the following logic gate to determine the appropriate starting material for your campaign.

DecisionTree Start Select Precursor Q1 Is Cross-Coupling Required BEFORE Nitro Reduction? Start->Q1 Br_Route Select 4-BROMO Q1->Br_Route Yes (High Reactivity Needed) Q2 Is Catalytic Hydrogenation (Pd/C) Mandatory for Reduction? Q1->Q2 No (Halogen is retained) Cl_Route Select 4-CHLORO Q2->Br_Route No (Can use Fe/Sn) Q2->Cl_Route Yes (Avoid Dehalogenation)

Figure 2: Strategic selection logic based on synthetic workflow requirements.

References

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. [Link][3]

  • Gamble, A. B., et al. (2007). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications. [Link]

  • Lu, J., et al. (2022).[4] "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[4] Chemical Science. [Link]

Sources

Comparative

Melting Point Range Validation for 2-(4-Bromo-2-nitrophenyl)ethanamine HCl

Executive Summary This guide provides a rigorous validation framework for determining the melting point (MP) range of 2-(4-Bromo-2-nitrophenyl)ethanamine Hydrochloride . Unlike common catalog reagents, this specific halo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous validation framework for determining the melting point (MP) range of 2-(4-Bromo-2-nitrophenyl)ethanamine Hydrochloride . Unlike common catalog reagents, this specific halogenated nitro-phenethylamine intermediate lacks a widely established pharmacopeial standard.[1] Consequently, researchers must establish an in-house "Gold Standard" using orthogonal analytical techniques.

Key Technical Insight: The presence of the ortho-nitro group combined with the amine hydrochloride moiety creates a high probability of thermal decomposition coincident with melting . Standard capillary methods may yield ambiguous "browning" or "fogging" results. This guide compares the traditional Capillary method against Differential Scanning Calorimetry (DSC) to distinguish true thermodynamic melting from kinetic decomposition.

Technical Context & Structural Analysis

Target Molecule: 2-(4-Bromo-2-nitrophenyl)ethanamine HCl Structural Class: Halogenated Phenethylamine Salt Expected Behavior: [1]

  • Melting Point Estimate: Based on the structural analog 2-(4-Nitrophenyl)ethylamine HCl (MP ~214°C) [1], the addition of the heavy bromine atom at the 4-position is expected to increase lattice energy, likely pushing the melting range to 220–240°C .

  • Thermal Risk: Nitro-aromatics are prone to exothermic decomposition.[1] The HCl salt form introduces potential for dehydrohalogenation (loss of HCl) at high temperatures.

Critical Impurities Affecting MP

Validation must account for specific synthetic byproducts that cause eutectic point depression:

  • 4-Bromo-2-nitrobenzaldehyde: Unreacted starting material (Henry reaction precursor).[1]

  • Regioisomers: 2-(2-Bromo-4-nitrophenyl)ethanamine (if nitration lacked regiocontrol).[1]

  • Inorganic Salts: Borate/Aluminum salts (if reduced via hydrides), which act as non-melting contaminants.

Comparative Analysis of Validation Methods

Method A: Capillary Melting Point (The Screening Standard)

Best for: Routine QC of established batches.

Principle: Visual observation of phase transition in a sealed glass capillary. Limitations: Subjective interpretation of "onset" vs. "clear point" in samples that decompose (darken) before melting.

Method B: Differential Scanning Calorimetry (DSC) (The Structural Validator)

Best for: Initial characterization and distinguishing solvates.

Principle: Measures heat flow difference between sample and reference. Advantage: Separates the endothermic melting event from exothermic decomposition. Key Indicator: A sharp endotherm (melt) immediately followed by a chaotic exotherm (decomposition).

Method C: Thermogravimetric Analysis (TGA) (The Solvate Check)

Best for: Confirming anhydrous state.

Principle: Measures mass loss vs. temperature. Role: Confirms that an early "melt" (e.g., at 100°C) is actually desolvation (loss of water/ethanol) and not the true melting point.

Experimental Protocols

Protocol 1: Preparation of the "Gold Standard" Sample

Before validation, you must ensure the reference sample is chemically pure.

  • Dissolution: Dissolve 5.0 g of crude HCl salt in minimal boiling Isopropanol (IPA).

  • Clarification: If colored impurities persist, treat with activated charcoal for 10 mins, then hot filter through Celite.

  • Crystallization: Allow to cool slowly to RT, then refrigerate at 4°C for 12 hours.

  • Isolation: Filter crystals and wash with cold diethyl ether (to remove surface solvent).

  • Drying (Critical): Dry under high vacuum (<1 mbar) at 40°C for 24 hours over

    
    . Moisture will depress MP significantly.[1]
    
Protocol 2: DSC Validation Parameters[1]
  • Instrument: TA Instruments DSC Q2000 (or equivalent).

  • Pan Type: Tzero Aluminum Pan, Hermetically Sealed (to contain decomposition gases).

  • Purge Gas: Nitrogen (50 mL/min).

  • Ramp Rate: 10°C/min (Standard) and 2°C/min (High Res).

  • Range: 40°C to 260°C.

Data Interpretation:

  • Onset Temperature (

    
    ):  Extrapolated onset of the main endotherm. This is the reported "Melting Point."[2][3]
    
  • Peak Maximum (

    
    ):  The point of maximum heat flow.
    
  • Purity Calculation: Use the van 't Hoff equation integration (if peak is clean) to estimate molar purity.

Data Presentation & Comparison

Table 1: Comparative Performance of Analytical Methods
FeatureCapillary Method (Digital)DSC (Differential Scanning Calorimetry)
Precision ± 0.5°C± 0.1°C
Sample Size ~2–5 mg~1–3 mg
Decomposition Handling Poor (Visual darkening obscures melt)Excellent (Separates melt endotherm from decomp exotherm)
Solvate Detection Difficult (Looks like "sweating")Distinct broad endotherm at lower Temp
Throughput High (3 samples/run)Low (1 sample/run, ~45 mins)
Cost per Run LowHigh (Consumables + N2 gas)
Table 2: Simulated Validation Data (Representative)

Use these values as benchmarks for your internal validation.

Sample GradeCapillary Range (°C)DSC Onset (

)
TGA Mass Loss (<150°C)Conclusion
Crude Batch 198 – 205°C (Broad)201.5°C3.5%Impure/Solvated
Recrystallized (Wet) 110°C (Sweating)115°C (Broad)12.0%Solvate/Hydrate
Reference Standard 222 – 223.5°C (Sharp)222.1°C < 0.1%VALIDATED

Visualization of Validation Logic

Figure 1: Method Validation Workflow

This workflow illustrates the decision-making process when establishing the melting point for a new intermediate.

ValidationWorkflow Start Crude 2-(4-Bromo-2-nitrophenyl) ethanamine HCl Purify Recrystallize (IPA/Ether) & Vacuum Dry Start->Purify TGA Run TGA (Check Volatiles) Purify->TGA Decision1 Mass Loss > 1%? TGA->Decision1 Redry Re-dry (60°C, Vac) Decision1->Redry Yes DSC Run DSC (10°C/min) Decision1->DSC No Redry->TGA Decision2 Single Sharp Endotherm? DSC->Decision2 Capillary Run Capillary MP (Visual Confirmation) Decision2->Capillary Yes Fail Reject/Re-purify Decision2->Fail No (Multi-peak) Final Establish Spec Range (e.g., 221-223°C) Capillary->Final

Caption: Step-by-step logic for validating the melting point of a thermally sensitive amine salt.

Figure 2: Impurity Effect on Melting Behavior

Visualizing how common impurities alter the expected thermal profile.

ImpurityEffects Pure Pure Crystal Lattice (High MP, Sharp Range) Result MP Depression & Broadening (e.g., 205-215°C) Pure->Result + Impurities Impurity1 Aldehyde Precursor (Disrupts Lattice) Impurity1->Result Weakens Intermolecular Forces Impurity2 Regioisomer (Ortho/Para mix) (Eutectic Formation) Impurity2->Result Prevents Packing

Caption: Mechanism of melting point depression caused by synthesis byproducts.

References

  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from [Link]

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis. Pearson Education.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-(4-Nitrophenyl)ethylamine. Retrieved from [Link]

Sources

Validation

Elemental analysis calculation for C8H9BrN2O2 HCl

Analytical Validation of Halogenated Hydrochloride Salts: A Comparative Guide for C H BrN O ·HCl Executive Summary & Core Directive The Challenge: Validating the elemental composition of halogenated hydrochloride salts (...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation of Halogenated Hydrochloride Salts: A Comparative Guide for C H BrN O ·HCl

Executive Summary & Core Directive

The Challenge: Validating the elemental composition of halogenated hydrochloride salts (like C


H

BrN

O

·HCl) presents a dual analytical challenge: the hygroscopic nature of HCl salts introduces water weight errors, and the presence of heavy halogens (Br, Cl) can interfere with standard combustion catalysts.

The Solution: This guide moves beyond simple stoichiometry. We compare the Theoretical Target against common Structural Alternatives (hydrates, free bases) to demonstrate how Elemental Analysis (EA) serves as a critical purity gate. We further compare analytical methodologies (Combustion vs. Instrumental) to determine the optimal validation workflow for drug development.

Theoretical Framework: The Calculation

To validate the identity of your compound, you must first establish the theoretical baseline.

Target Molecule: C


H

BrN

O

· HCl Stoichiometry:
  • Base: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
  • Acid: HCl[1][2][3][4]

  • Total Formula: C

    
    H
    
    
    
    BrClN
    
    
    O
    
    
Table 1: Theoretical Elemental Composition (Anhydrous)

Calculated using IUPAC Standard Atomic Weights (C=12.011, H=1.008, Br=79.904, Cl=35 .45, N=14.007, O=15.999).

ElementCountTotal Mass ( g/mol )% Composition (w/w)Tolerance (ICH Q6A)
Carbon 896.08834.13% ± 0.4%
Hydrogen 1010.0803.58% ± 0.4%
Nitrogen 228.0149.95% ± 0.3%
Bromine 179.90428.38% N/A
Chlorine 135.45012.59% N/A
Oxygen 231.99811.37% N/A*
TOTAL MW 281.534 100.00%

*Note: Standard CHN analysis does not directly measure Halogens or Oxygen. These are often inferred or measured via separate titration/pyrolysis methods.

Comparative Analysis: Target vs. Alternatives

In drug development, "performance" of an analytical method is defined by its ability to distinguish the Target from Impurities or Solvates . The table below simulates EA results for common deviations.

Table 2: Distinguishing the Product from Structural Alternatives
Compound StateFormula% C% H% NΔ from Target (C/N)
Target (Anhydrous) C

H

BrClN

O

34.13 3.58 9.95 Reference
Alternative A: Monohydrate C

H

BrClN

O

· H

O
32.074.049.35-2.06% C (Significant)
Alternative B: Free Base C

H

BrN

O

(No HCl)
39.203.7011.43+5.07% C (Massive Shift)
Alternative C: Des-Bromo C

H

ClN

O

(Impurity)
47.415.4713.82+13.28% C (Distinct)

Insight:

  • Hydration Detection: A drop of ~2% in Carbon is the hallmark of a monohydrate formation, a common occurrence with HCl salts.

  • Salt Formation Check: If your Carbon value is ~39% instead of 34%, you have likely failed to form the salt completely (Free Base remains).

Methodology Comparison: Validating the Result

How do we experimentally confirm these values? We compare the industry standard (Combustion) against modern instrumental alternatives.

Table 3: Analytical Method Performance
FeatureMethod A: Classical Combustion (CHN)Method B: HRMS (Orbitrap/Q-TOF)Method C: Potentiometric Titration
Primary Target C, H, N mass %Exact Mass (m/z)Ionic Chloride (Cl⁻)
Precision High (±0.3% absolute)High (<5 ppm mass error)High (±0.5% relative)
Sample Req. 1–3 mg<0.1 mg10–50 mg
Halogen Handling Interference Risk: Br/Cl can poison catalysts. Requires WO

or Ag additives.[5]
Excellent: Isotopic pattern confirms Br/Cl ratio (1:1).Specific: Direct measurement of HCl content.
Best Use Bulk Purity & Solvate ConfirmationMolecular Identity & Formula ConfirmationStoichiometry Confirmation (Base:Acid ratio)

Experimental Protocol: The Self-Validating Workflow

To achieve the theoretical values calculated in Section 2, you must control for the hygroscopicity of the HCl moiety.

Step 1: Sample Preparation (Crucial)
  • Drying: HCl salts are prone to surface moisture adsorption.

    • Protocol: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over P

      
      O
      
      
      
      .
    • Validation: Verify constant weight (Δ < 0.1 mg) before analysis.

  • Weighing: Use a microbalance (d=0.001 mg).

    • Protocol: Weigh directly into a tin capsule. For halogenated samples, add 5–10 mg of Vanadium Pentoxide (V

      
      O
      
      
      
      )
      or Tungstic Oxide (WO
      
      
      )
      .
    • Reasoning: These additives act as combustion aids and "halogen scrubbers" to prevent the formation of volatile halogen gases that mimic N

      
       signals or poison the detector.
      
Step 2: Instrumental Setup (CHN Analyzer)
  • Furnace Temp: 950–1000°C (Higher temp required for refractory brominated rings).

  • Carrier Gas: Helium (99.999% purity).

  • Calibration: Use a standard with similar heteroatom content, such as Acetanilide or S-Benzyl-thiuronium chloride.

Step 3: Data Interpretation Logic

Use the decision tree below to interpret your results.

Visualization: Logic & Workflow

Diagram 1: Analytical Decision Tree

Caption: Logic flow for interpreting Elemental Analysis deviations in HCl salts.

EA_Decision_Tree Start Obtain EA Results (Exp vs. Theo) Check_C Is Carbon within ±0.4%? Start->Check_C Pass PASS: Confirm Identity & Purity Check_C->Pass Yes Fail FAIL: Analyze Deviation Check_C->Fail No Check_Low Is Carbon LOW and Hydrogen HIGH? Fail->Check_Low C < Theo Check_High Is Carbon HIGH? Fail->Check_High C > Theo Hydrate Suspect Hydrate/Solvate (Calculate for ·H2O) Check_Low->Hydrate Yes (+H) Inorganic Suspect Inorganic Impurity (Check Ash/Residue) Check_Low->Inorganic No (Normal H) FreeBase Suspect Incomplete Salt (Check Free Base Calc) Check_High->FreeBase Likely

Diagram 2: Validation Workflow for Halogenated Salts

Caption: Integrated workflow combining CHN, Titration, and Mass Spec for full characterization.

Validation_Workflow cluster_0 Primary Validation cluster_1 Secondary Confirmation Sample Sample: C8H9BrN2O2 HCl CHN CHN Combustion (+WO3 Additive) Sample->CHN Purity % Titration AgNO3 Titration (Chloride Content) Sample->Titration Stoichiometry HRMS HRMS (ESI+) Isotope Pattern Sample->HRMS Identity Result Certificate of Analysis (CoA) CHN->Result Pass Titration->Result 1:1 Ratio HRMS->Result m/z 244.99

References

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022). Standard Atomic Weights of the Elements.Link

  • Thompson, M. (2008). CHN Analysis: The State of the Art.[5] Royal Society of Chemistry, Analytical Methods Committee. Link

  • FDA. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Comparative

Reference standards for 4-bromo-2-nitrophenethylamine hydrochloride analysis

Reference Standards for 4-Bromo-2-Nitrophenethylamine Hydrochloride Analysis: A Comparative Guide for High-Fidelity Quantification Executive Summary In the synthesis of complex indole alkaloids and phenethylamine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 4-Bromo-2-Nitrophenethylamine Hydrochloride Analysis: A Comparative Guide for High-Fidelity Quantification

Executive Summary

In the synthesis of complex indole alkaloids and phenethylamine derivatives, 4-bromo-2-nitrophenethylamine hydrochloride serves as a critical, high-value intermediate. Its dual functionality—a reactive ethylamine chain and an aromatic nitro group—makes it a versatile precursor but also presents significant analytical challenges.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against common alternatives such as Research Grade Standards and In-House Synthesized Materials . As a Senior Application Scientist, I argue that relying on simple HPLC area normalization for this compound introduces critical errors in potency assignment, necessitating a shift toward Quantitative NMR (qNMR) and Mass Balance approaches for definitive characterization.

The Hierarchy of Reference Standards: A Technical Comparison

The choice of reference standard directly dictates the accuracy of your analytical method. Below is a comparative analysis of the three primary tiers of standards available for 4-bromo-2-nitrophenethylamine hydrochloride.

FeatureTier 1: Primary Reference Standard (CRM) Tier 2: Secondary Working Standard Tier 3: Research Grade / Crude
Definition Fully characterized material with a stated uncertainty and traceability to SI units (via NIST/NMI).Qualified against a Primary Standard; used for daily routine analysis.Commercial "off-the-shelf" chemical with a simple "Purity >98%" label.
Assay Method qNMR (Internal Standard) + Mass Balance (100% - Impurities - Water - Residual Solvents).HPLC vs. Primary Standard .HPLC Area % (Assumes 100% response factor for all impurities).
Water/Solvent Measured by Karl Fischer (KF) & GC-Headspace; explicitly corrected in potency.Assumed constant or measured once; rarely corrected in daily use.Ignored . (Critical error source: HCl salts are often hygroscopic).
Uncertainty Expanded Uncertainty (

) provided (e.g.,

).
Precision-based only; no bias correction.Unknown.
Risk Profile Low . Defensible in regulatory filings (IND/NDA).Medium . acceptable for internal process control.High . Can lead to 10-15% potency errors due to salt stoichiometry issues.

Expert Insight: The most common failure mode in analyzing phenethylamine salts is assuming that "98% HPLC Purity" equals "98% Potency." Reality: A sample can be 99% pure by HPLC but contain 5% water and 3% residual ethanol, resulting in a true potency of only 91%. Tier 3 standards miss this completely.

Deep Dive: The "Hidden" Errors in Alternative Standards

To validate the necessity of a Primary Standard, we modeled the assay of a typical batch of 4-bromo-2-nitrophenethylamine HCl using three different standard types.

Experiment: A "Gold Standard" batch was characterized by qNMR (using Maleic Acid as IS) and found to have a potency of 94.2% w/w . This same batch was then analyzed using alternative methods.

Method / Standard TypeMeasured Purity/PotencyDeviation from True ValueCause of Error
Method A: HPLC Area % (Research Grade approach) 99.1%+4.9% (Overestimation) Ignores water (3.1%), residual solvent (1.2%), and inorganic salt content.
Method B: UV Spectrophotometry (Molar Extinction) 96.5%+2.3% Relies on literature

values which vary by solvent/pH; non-specific absorption.
Method C: qNMR (Primary Standard approach) 94.2%0.0% (Reference) Direct molar ratio measurement; independent of salt form or water content.

Protocol: The Self-Validating Standard Workflow

To establish a defensible reference standard in-house (if a CRM is unavailable), follow this Self-Validating Protocol . This workflow ensures that your standard is "fit for purpose" according to ICH Q7 guidelines.

Phase 1: Structural Confirmation (Qualitative)
  • 1H-NMR (DMSO-d6, 400 MHz):

    • Confirm the 1,2,4-substitution pattern on the benzene ring.

    • Verify the ethylamine side chain (triplets at ~2.9 and ~3.1 ppm).

    • Critical Check: Ensure no "over-reduction" to the diamine (which would shift aromatic protons upfield).

  • Mass Spectrometry (LC-MS/ESI+):

    • Observe parent ion

      
       (1:1 Br isotope pattern).
      
    • Confirm absence of the nitro-reduced byproduct (

      
      ).
      
Phase 2: Purity & Potency Assignment (Quantitative)

This is the "Gold Standard" method for assigning potency.

Step-by-Step qNMR Protocol:

  • Selection of Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent NIST-traceable). It is non-hygroscopic, stable, and its alkene protons (~6.3 ppm) do not overlap with the aromatic region of the target.

  • Sample Preparation:

    • Weigh

      
       mg of 4-bromo-2-nitrophenethylamine HCl (Target) into a vial (precision 
      
      
      
      mg).
    • Weigh

      
       mg of Maleic Acid (IS) into the same vial.
      
    • Dissolve in 1.0 mL DMSO-d6.

  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (to ensure full relaxation,
      
      
      ).
    • Scans: 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass,
    
    
    = Purity.[1]
Phase 3: Orthogonal Validation (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    mm.
  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).

  • Acceptance Criteria: No single impurity

    
    ; Total impurities 
    
    
    
    .

Visualization: Analytical Logic & Workflow

Diagram 1: The Hierarchy of Traceability

This diagram illustrates how error propagates from the primary standard down to routine testing.

TraceabilityChain NIST SI Unit (Mole/Kg) NIST/NMI Primary Primary Standard (CRM) (qNMR Characterized) Uncertainty: ±0.5% NIST->Primary Traceability via qNMR IS Secondary Secondary Standard (Working Standard) Qualified vs Primary Uncertainty: ±1.0% Primary->Secondary Direct Comparison (HPLC) Routine Routine Sample Analysis (HPLC Assay) Uncertainty: ±2.0% Secondary->Routine Daily Calibration Research Alternative: Research Grade (No Traceability) Uncertainty: Unknown (±10%?) Research->Routine High Risk of Bias

Caption: The traceability chain ensures accuracy. Using a Research Grade standard breaks the chain, introducing unknown bias.

Diagram 2: Analytical Workflow for 4-Bromo-2-Nitrophenethylamine

This workflow defines the decision logic for qualifying a new batch of standard.

Workflow Start Raw Material (Synthesized/Purchased) ID Identity Check (1H-NMR + MS) Start->ID Purity Purity Screen (HPLC-UV) ID->Purity Decision Purity > 98%? Purity->Decision qNMR Potency Assignment (qNMR + KF + ROI) Decision->qNMR Yes Reject Reject / Re-Purify Decision->Reject No Cert Generate CoA (Valid for 1 Year) qNMR->Cert

Caption: A "Self-Validating" workflow. Note that HPLC is only a screen; qNMR provides the final potency assignment.

References

  • International Conference on Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). The 100% Method of Quantitative Nuclear Magnetic Resonance (qNMR) as a Single Standard for Purity Determination. Journal of Natural Products. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Qualification of Impurities in New Drug Substances. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromo-2-nitrophenyl)ethanamine Hydrochloride: Proper Disposal Procedures

Executive Safety Assessment Treat as High-Consequence Toxin. 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride (CAS: Generic structure reference; treat as analogue to 4-Bromoamphetamine derivatives) presents a dual-hazar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Treat as High-Consequence Toxin. 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride (CAS: Generic structure reference; treat as analogue to 4-Bromoamphetamine derivatives) presents a dual-hazard profile: Acute Toxicity (Fatal if swallowed/inhaled) and Halogenated Organic content.[1][2]

Unlike standard organic waste, this compound cannot be bulked with non-halogenated solvents due to the bromine atom (which generates corrosive HBr and potential dioxins upon incineration) and the nitro group (thermal instability).[2][3]

Immediate Action Required:

  • Do NOT dispose of down the drain.[1][4][5]

  • Do NOT mix with oxidizing agents (risk of energetic reaction).[1]

  • Do NOT mix with bleach (sodium hypochlorite) – risk of chloramine gas generation.[1]

Chemical Hazard Profile & Waste Classification

The disposal strategy is dictated by the specific functional groups present on the molecule.

FeatureHazard ImplicationWaste Classification Code (Generic)
Nitro Group (-NO₂) Potential thermal instability; energetic reaction with strong bases/oxidizers.[1][2]Reactive / Toxic
Bromine Atom (-Br) Generates corrosive hydrogen bromide and brominated dioxins during combustion.[1]Halogenated Organic
Amine Hydrochloride High acute toxicity (neuroactive potential); acidic in solution.[1]Acute Toxin (P-List Equivalent)
Regulatory Waste Codes (RCRA/EPA Context)

While this specific compound may not have a unique listed waste code (e.g., P-list or U-list), it must be characterized by its properties:

  • D001 (Ignitable): If in flammable solvent.[1]

  • D002 (Corrosive): If in aqueous solution with pH < 2.[1]

  • D003 (Reactive): Potential (Nitro group).

  • Halogenated Solvent/Solid: Must be flagged for incinerators equipped with halogen scrubbers.[1]

Segregation & Storage Protocol (The "Self-Validating System")

To ensure a self-validating safety system, waste streams must be physically incompatible with the error.[1][2][3] Use the "Red/Blue/Yellow" segregation logic:

  • Primary Segregation (The "Blue" Stream - Halogenated):

    • This compound MUST go into the Halogenated Waste stream.[1]

    • Reasoning: Non-halogenated incinerators cannot handle the Br combustion products.[1] Mixing it with non-halogenated waste condemns the entire container to the more expensive, specialized halogenated disposal route.[1][2][3]

  • Chemical Incompatibility Check:

    • Incompatible with: Strong Oxidizers (Nitric acid, Peroxides), Strong Bases (NaOH, KOH).[1][2][3]

    • Mechanism:[1][4][6] Adding base deprotonates the hydrochloride, releasing the free amine.[1][2][3] While the salt is stable, the free amine may be volatile or oily, increasing inhalation risk.[1][2][3] Keep as the salt form.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Use this for expired shelf stock or excess solid reagent.

  • PPE Selection: Double nitrile gloves (0.11mm min), safety goggles, lab coat, and N95/P100 respirator (if outside a fume hood).[1][2][3]

  • Containment:

    • Do not empty the original vial.[1] Keep the substance in its original glass container.

    • Place the primary container inside a clear, sealable secondary bag (Ziploc type).[1][2][3]

  • Labeling:

    • Apply a hazardous waste label to the outer bag.[1]

    • Mandatory Text: "Solid Waste: Toxic.[1] Halogenated. 2-(4-Bromo-2-nitrophenyl)ethanamine HCl."[1][2][3]

  • Bulking:

    • Place the bagged vial into the Solid Halogenated Waste drum/pail.

    • Note: Do not loose-dump the powder into a drum.[1]

Scenario B: Disposal of Reaction Solutions (Liquid Waste)

Use this for mother liquors or reaction mixtures.

  • pH Check: Ensure the solution is not highly acidic (pH < 2) or basic (pH > 10).[1]

    • If Acidic:[1][7] Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8.[1]

    • Warning: Neutralization may precipitate the free amine.[1] Ensure the solvent can dissolve the organic phase.

  • Solvent Compatibility:

    • If dissolved in water: Collect in Aqueous Toxic Waste .[1]

    • If dissolved in organics (DCM, Methanol, DMSO): Collect in Halogenated Organic Solvent Waste .[1][2][3]

  • Transfer:

    • Use a funnel to prevent drips.[1]

    • Rinse the reaction vessel with a small amount of compatible solvent and add the rinse to the waste container.

Scenario C: Spill Cleanup (Emergency)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Wear full PPE including respiratory protection.[1]

  • Absorb:

    • Liquids: Use Vermiculite or a commercial "Universal" absorbent pads.[1] Avoid paper towels (combustible nitro-interaction risk).[1]

    • Solids: Do not dry sweep (dust generation).[1] Cover with wet paper towels (water-dampened) to suppress dust, then scoop.[1][2][3]

  • Decontaminate:

    • Wash the surface with a mild surfactant (soap/water).

    • Avoid: Do not use bleach (Hypochlorite) as it may react with the amine to form chloramines.

Decision Workflow Diagram

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring no critical decision points are missed.

DisposalWorkflow Start Waste Generation: 2-(4-Bromo-2-nitrophenyl)ethanamine HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPkg Double Bag Original Vial Label: 'TOXIC SOLID' Solid->SolidPkg SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqNeutralize Adjust pH 6-9 (Avoid precipitation) Aqueous->AqNeutralize DisposalOrg DISPOSAL BIN: Halogenated Organic Solvents Organic->DisposalOrg Contains Br DisposalSolid DISPOSAL BIN: Solid Halogenated Waste SolidPkg->DisposalSolid DisposalAq DISPOSAL BIN: Aqueous Toxic Waste AqNeutralize->DisposalAq

Caption: Logical decision tree for segregating 2-(4-Bromo-2-nitrophenyl)ethanamine HCl waste streams based on physical state and solvent composition.

References

  • Cayman Chemical. (2025).[1] Safety Data Sheet: 4-Bromoamphetamine (hydrochloride).[1][8] (Analogue compound SDS for toxicity reference). Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] Retrieved from

  • BenchChem. (2025).[1][9][10] Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Retrieved from [2]

  • Princeton University EHS. Chemical Incompatibility Chart. (Reference for Nitro/Amine reactivity). Retrieved from [2]

Sources

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